molecular formula C9H11NO3 B13422202 3-Methoxyphenyl methylcarbamate CAS No. 3938-28-1

3-Methoxyphenyl methylcarbamate

カタログ番号: B13422202
CAS番号: 3938-28-1
分子量: 181.19 g/mol
InChIキー: QHZWXMFBIJJCEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Methoxyphenyl methylcarbamate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxyphenyl methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxyphenyl methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

3938-28-1

分子式

C9H11NO3

分子量

181.19 g/mol

IUPAC名

(3-methoxyphenyl) N-methylcarbamate

InChI

InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11)

InChIキー

QHZWXMFBIJJCEB-UHFFFAOYSA-N

正規SMILES

CNC(=O)OC1=CC=CC(=C1)OC

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of 3-Methoxyphenyl methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is crafted to provide a comprehensive and technically robust understanding of the environmental journey of 3-Methoxyphenyl methylcarbamate, a compound of interest in various scientific domains. This document moves beyond a simple recitation of facts, delving into the "why" behind the observed degradation phenomena and the experimental designs used to elucidate them. Our focus is on building a self-validating framework of knowledge, grounded in authoritative scientific literature, to empower researchers in their work.

Introduction to 3-Methoxyphenyl methylcarbamate (Metolcarb)

3-Methoxyphenyl methylcarbamate, also known by its common name metolcarb, is a carbamate insecticide.[1] Carbamates are a class of pesticides that function by inhibiting the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in both insects and mammals.[1] Although many carbamates have been phased out due to their toxicity profiles, understanding their environmental fate remains critical for assessing the long-term impacts of their historical use and for the development of newer, more environmentally benign alternatives.

This guide will explore the intricate pathways through which 3-Methoxyphenyl methylcarbamate degrades in the environment, examining both abiotic and biotic transformation processes. We will dissect the chemical reactions that govern its breakdown, the microorganisms capable of its metabolism, and the resulting degradation products. Furthermore, this document will provide detailed experimental protocols and analytical methodologies essential for studying its environmental persistence and transformation.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of any chemical is fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between soil, water, and air, as well as its susceptibility to various degradation mechanisms.

PropertyValueSource
Chemical Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2]
Appearance Colorless crystalline solid[1]
Water Solubility 2600 mg/L at 20°C[3]
Vapor Pressure 145 mPa at 20°C[3]
Log P (Octanol-Water Partition Coefficient) 1.7[1]
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 60 mL/g[3]

The relatively high water solubility and low Koc value of 3-Methoxyphenyl methylcarbamate suggest its potential for mobility in soil and leaching into groundwater.[3] Its moderate vapor pressure indicates that volatilization from soil and water surfaces is a possible, though likely minor, dissipation route.[3] The Log P value suggests a low potential for bioaccumulation in organisms.[3]

Abiotic Degradation Pathways: The Chemical Breakdown

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 3-Methoxyphenyl methylcarbamate, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: The Role of Water and pH

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For carbamate esters like 3-Methoxyphenyl methylcarbamate, the ester linkage is susceptible to hydrolysis, particularly under alkaline conditions.[4]

The hydrolysis of 3-Methoxyphenyl methylcarbamate proceeds via the cleavage of the carbamate ester bond, yielding 3-methoxyphenol and methylcarbamic acid. Methylcarbamic acid is unstable and rapidly decomposes to methylamine and carbon dioxide.[4][5]

Hydrolysis_Pathway Metolcarb 3-Methoxyphenyl methylcarbamate Products 3-Methoxyphenol + Methylcarbamic Acid Metolcarb->Products Hydrolysis (pH dependent) Water H₂O Decomposition Methylamine + CO₂ Products->Decomposition Spontaneous Decomposition

The rate of hydrolysis is significantly influenced by pH. While relatively stable in acidic to neutral conditions, the degradation of 3-Methoxyphenyl methylcarbamate accelerates rapidly in alkaline environments.[1] Estimated half-lives for metolcarb are 25 days at pH 7 and 2.5 days at pH 8, highlighting the critical role of pH in its persistence in aquatic systems.[1]

Photolysis: Degradation by Light

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Aromatic carbamates, including 3-Methoxyphenyl methylcarbamate, can absorb ultraviolet (UV) radiation from sunlight, leading to their transformation.

Recent studies on the direct photodegradation of metolcarb have shown that the process is primarily initiated by the singlet excited state (S*) of the molecule upon UV absorption.[6] This leads to the generation of radical cations and phenoxyl radicals through the cleavage of the C-O bond in the ester group.[6] These highly reactive intermediates then undergo further reactions, such as hydrogen abstraction from solvent molecules, to form various degradation products.[6] The quantum yields for photodegradation are influenced by the solvent, with different rates observed in aqueous versus non-aqueous environments.[6]

Photolysis_Workflow cluster_initiation Initiation cluster_propagation Propagation Metolcarb 3-Methoxyphenyl methylcarbamate Excited_State Singlet Excited State (S*) Metolcarb->Excited_State UV_light UV Light (hν) UV_light->Metolcarb Radicals Radical Cations & Phenoxyl Radicals Excited_State->Radicals Bond Cleavage Degradation_Products Degradation Products Radicals->Degradation_Products Hydrogen Abstraction Solvent Solvent Molecules (e.g., H₂O) Solvent->Radicals

Biotic Degradation Pathways: The Microbial Contribution

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of many organic pollutants from the environment. Carbamate insecticides are known to be susceptible to microbial metabolism.[4]

Microbial Metabolism in Soil and Water

In soil and aquatic environments, a diverse community of microorganisms can utilize 3-Methoxyphenyl methylcarbamate as a source of carbon and nitrogen for their growth.[4] The primary enzymatic reaction involved in the initial breakdown is the hydrolysis of the carbamate ester linkage by a class of enzymes known as carbamate hydrolases or esterases.[7] This enzymatic hydrolysis mirrors the abiotic hydrolysis pathway, yielding 3-methoxyphenol and methylcarbamic acid, which then decomposes.[4]

Further degradation of the aromatic ring of 3-methoxyphenol can occur through various microbial pathways. Bacteria possess enzymatic machinery, such as monooxygenases and dioxygenases, to hydroxylate the aromatic ring, leading to the formation of catecholic intermediates.[5][8][9][10] These intermediates then undergo ring cleavage, followed by a series of metabolic reactions that ultimately lead to the complete mineralization of the compound to carbon dioxide and water.[5][8][9][10][11]

Microbial_Degradation cluster_hydrolysis Initial Hydrolysis cluster_aromatic_degradation Aromatic Ring Degradation Metolcarb 3-Methoxyphenyl methylcarbamate Hydrolysis_Products 3-Methoxyphenol + Methylcarbamic Acid Metolcarb->Hydrolysis_Products Enzymatic Hydrolysis Enzymes Carbamate Hydrolases/ Esterases Hydroxylation Hydroxylation (Mono-/Dioxygenases) Catechols Catecholic Intermediates Ring_Cleavage Ring Cleavage TCA_Cycle TCA Cycle Intermediates Mineralization CO₂ + H₂O + Biomass

Ecotoxicological Significance

The ecotoxicity of 3-Methoxyphenyl methylcarbamate and its degradation products is a critical aspect of its environmental risk assessment. As a carbamate insecticide, the parent compound is a neurotoxin that inhibits acetylcholinesterase.[1] This mode of action makes it toxic to a wide range of non-target organisms, including beneficial insects, aquatic invertebrates, and vertebrates.

The primary degradation product, 3-methoxyphenol, also exhibits toxicity.[10][12][13][14] Phenolic compounds, in general, can be toxic to aquatic life.[15] It is essential to evaluate the toxicity of both the parent compound and its major metabolites to understand the overall environmental impact of its use.

OrganismEndpointValue (mg/L)Source
Daphnia magna (Water Flea) 48-h EC50 (Immobilization)Not available for Metolcarb; Phenol: variable[12][16][17][18]
Oncorhynchus mykiss (Rainbow Trout) 96-h LC50Not available for Metolcarb; Phenol: variable[12][19]

Note: Specific ecotoxicity data for 3-Methoxyphenyl methylcarbamate is limited due to its obsolete status. The data for phenol is provided for general context.

Experimental Protocols for Environmental Fate Studies

To investigate the environmental fate of 3-Methoxyphenyl methylcarbamate, standardized laboratory protocols are employed. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[20][21][22][23]

Step-by-Step Methodology:

  • Soil Selection and Characterization: Select at least one soil type (e.g., sandy loam). Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.[22]

  • Test Substance Application: Apply ¹⁴C-labeled 3-Methoxyphenyl methylcarbamate to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). For aerobic conditions, ensure a continuous supply of air. For anaerobic conditions, purge the system with an inert gas like nitrogen.[20]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect replicate soil samples.

  • Extraction: Extract the soil samples with appropriate solvents (e.g., acetonitrile, methanol) to recover the parent compound and its degradation products.

  • Analysis: Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and its metabolites. Identify the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mineralization and Volatilization: Trap any evolved ¹⁴CO₂ and volatile organic compounds to determine the extent of mineralization and volatilization.[22]

  • Data Analysis: Calculate the dissipation half-life (DT50) of 3-Methoxyphenyl methylcarbamate and identify the major degradation products and their formation and decline over time.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline is used to assess the degradation and partitioning of a chemical in a water-sediment system.[3][4][7][15][24]

Step-by-Step Methodology:

  • System Setup: Collect water and sediment from a natural source. Set up test systems in flasks containing both sediment and overlying water.[3]

  • Test Substance Application: Apply ¹⁴C-labeled 3-Methoxyphenyl methylcarbamate to the water phase of the test systems.

  • Incubation: Incubate the systems in the dark at a constant temperature. For aerobic conditions, gently bubble air through the water. For anaerobic conditions, maintain an oxygen-free environment.[3]

  • Sampling: At various time points, sample both the water and sediment phases.

  • Separation and Extraction: Separate the water and sediment. Extract the sediment with suitable solvents.

  • Analysis: Analyze the water and sediment extracts by HPLC with radioactivity detection and LC-MS for quantification and identification of the parent compound and degradation products.

  • Data Analysis: Determine the DT50 of 3-Methoxyphenyl methylcarbamate in the total system, water phase, and sediment phase. Characterize the distribution and transformation of the compound between the two phases.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the fate of 3-Methoxyphenyl methylcarbamate and its degradation products in environmental matrices.

Sample Preparation
  • Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating carbamates and their metabolites from water samples.

  • Soil and Sediment Samples: Pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective methods for extracting the analytes from solid matrices.

Instrumental Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or a fluorescence detector is a widely used technique for the quantification of carbamates. For enhanced selectivity and sensitivity, HPLC coupled to a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) is preferred.[25][26][27]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While some carbamates are thermally labile, derivatization can make them suitable for GC-MS analysis, which offers excellent separation and identification capabilities.[25][28][29]

Conclusion

The environmental fate of 3-Methoxyphenyl methylcarbamate is a complex interplay of abiotic and biotic processes. Hydrolysis and photolysis are the primary abiotic degradation pathways, with the rate of hydrolysis being highly dependent on pH. Microbial metabolism in soil and water plays a significant role in its breakdown, ultimately leading to mineralization. The primary degradation product, 3-methoxyphenol, also possesses ecotoxicological relevance.

A thorough understanding of these degradation pathways, kinetics, and the resulting products is crucial for a comprehensive environmental risk assessment. The standardized protocols and advanced analytical techniques outlined in this guide provide the necessary tools for researchers to conduct robust studies on the environmental behavior of 3-Methoxyphenyl methylcarbamate and other related compounds. This knowledge is not only vital for managing the legacy of past pesticide use but also for guiding the development of safer and more sustainable chemical solutions for the future.

Sources

hydrolysis rates of 3-Methoxyphenyl methylcarbamate at varying pH levels

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pH-Dependent Hydrolysis of 3-Methoxyphenyl methylcarbamate

Executive Summary

The chemical stability of aryl methylcarbamates is a critical parameter influencing their efficacy and environmental persistence, particularly for compounds used in agrochemical and pharmaceutical applications. 3-Methoxyphenyl methylcarbamate serves as a pertinent model compound for understanding these stability profiles. This technical guide provides a comprehensive examination of the hydrolysis kinetics of 3-Methoxyphenyl methylcarbamate across a range of pH conditions. We delve into the distinct mechanistic pathways that govern its degradation in acidic, neutral, and alkaline environments, supported by established chemical principles. This document outlines detailed, field-proven experimental protocols for researchers to reliably determine hydrolysis rates and construct a full pH-rate profile. By explaining the causality behind experimental design and data interpretation, this guide serves as an essential resource for scientists in drug development, environmental chemistry, and analytical sciences, enabling them to predict and control the stability of carbamate-containing molecules.

Introduction: The Significance of Carbamate Stability

The carbamate functional group is a cornerstone in the molecular architecture of numerous commercial products, including the widely used N-methylcarbamate insecticides and a variety of pharmaceutical agents.[1][2] Their biological activity is intrinsically linked to their chemical stability, as hydrolysis of the carbamate ester bond typically leads to inactivation.[2] The rate of this hydrolysis is profoundly influenced by the pH of the surrounding medium, a factor of paramount importance in physiological systems (e.g., the gastrointestinal tract) and in aquatic environments.[1][3][4]

3-Methoxyphenyl methylcarbamate (C₉H₁₁NO₃) is an aryl N-methylcarbamate that provides an excellent model for studying these pH-dependent degradation kinetics.[5][6] Understanding its hydrolysis profile—the relationship between pH and the degradation rate—is crucial for:

  • Drug Development: Predicting the oral stability and shelf-life of carbamate-based drugs.[2]

  • Environmental Science: Assessing the environmental persistence, bioaccumulation potential, and degradation pathways of carbamate pesticides.[1][7]

  • Analytical Chemistry: Developing robust analytical methods by minimizing analyte degradation during sample collection, preparation, and analysis.[8]

This guide will explore the underlying chemical mechanisms of hydrolysis and provide a validated experimental framework for its quantitative assessment.

The Chemical Landscape of Hydrolysis: Mechanisms and Kinetics

The hydrolysis of 3-Methoxyphenyl methylcarbamate proceeds via the cleavage of its ester linkage, yielding 3-methoxyphenol and methylcarbamic acid. The latter is unstable and rapidly decomposes to methylamine and carbon dioxide. The overall observed rate of hydrolysis (k_obs) across a wide pH range can be described by the contribution of three distinct processes: acid-catalyzed, neutral, and base-catalyzed hydrolysis.[1][3]

This relationship is expressed by the following kinetic equation:

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

where:

  • k_A is the second-order rate constant for acid-catalyzed hydrolysis.

  • k_N is the first-order rate constant for neutral (pH-independent) hydrolysis.

  • k_B is the second-order rate constant for base-catalyzed hydrolysis.

The resulting plot of log(k_obs) versus pH typically yields a characteristic V-shaped or U-shaped curve, known as a pH-rate profile, with the minimum rate observed at the pH where the neutral hydrolysis mechanism dominates.[9]

Acid-Catalyzed Hydrolysis (Typically Dominant at pH < 6)

Under acidic conditions, the hydrolysis rate is directly proportional to the proton concentration.[1] The reaction proceeds through a bimolecular acyl-oxygen cleavage mechanism (A_AC_2).[10] The key mechanistic steps are:

  • Protonation: Rapid, reversible protonation of the carbonyl oxygen atom, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The rate-determining step, involving the attack of a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer & Elimination: Rapid proton transfers and subsequent elimination of the 3-methoxyphenol leaving group.

This mechanism is generally less efficient for carbamates compared to standard esters because the nitrogen atom's electron-donating character partially counteracts the activation by protonation.[1]

Caption: Acid-Catalyzed Hydrolysis (A_AC_2 Mechanism).

Neutral Hydrolysis (Dominant at pH ≈ 6-8)

In the near-neutral pH range, the hydrolysis rate can become independent of both proton and hydroxide concentration.[1] Here, a water molecule acts as the nucleophile, attacking the neutral carbamate molecule. This process is generally slow due to the lower nucleophilicity of water compared to the hydroxide ion and the lack of carbonyl activation seen in acidic conditions. For many carbamates, this is the slowest degradation pathway and defines the point of maximum stability.

Base-Catalyzed Hydrolysis (Dominant at pH > 8)

Under alkaline conditions, hydrolysis is first-order with respect to the hydroxide ion concentration and proceeds significantly faster than in neutral or acidic media.[11][12] For N-monosubstituted aryl carbamates like our subject compound, two competing mechanisms are possible: a direct bimolecular addition-elimination (B_AC_2) and a unimolecular elimination-conjugate base (E1cB) pathway.[13][14][15]

  • B_AC_2 Mechanism: Involves a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-methoxyphenoxide anion. This pathway is analogous to base-catalyzed ester hydrolysis.[16]

  • E1cB Mechanism: This pathway is unique to carbamates possessing an N-H proton. It involves two steps:

    • Deprotonation: A rapid, reversible deprotonation of the nitrogen atom by a hydroxide ion to form a carbamate anion (the conjugate base).

    • Elimination: The rate-determining unimolecular expulsion of the 3-methoxyphenoxide leaving group from the anion to form a highly reactive methyl isocyanate intermediate (CH₃N=C=O). This intermediate is then rapidly attacked by water to form methylcarbamic acid.

For most N-aryl, N-methylcarbamates, the E1cB mechanism is the dominant pathway in alkaline solution.[7][15] The acidity of the N-H proton and the stability of the leaving group are key factors that favor this route over the B_AC_2 pathway.

Caption: Competing Base-Catalyzed Hydrolysis Mechanisms.

Experimental Framework for Rate Determination

A robust and reproducible experimental design is essential for accurately measuring hydrolysis rates. The following protocols are designed as a self-validating system, incorporating best practices for kinetic studies of carbamates.[8] The primary analytical technique employed is High-Performance Liquid Chromatography with UV detection (HPLC-UV), which allows for the direct monitoring of the disappearance of the parent compound over time.[17][18]

Materials and Reagents
  • 3-Methoxyphenyl methylcarbamate (analytical standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Sodium hydroxide (reagent grade)

  • Buffer salts (e.g., phosphate, borate, citrate)

  • Class A volumetric glassware

  • Calibrated pH meter

  • Constant temperature water bath or incubator

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Protocol 1: Preparation of Buffer Solutions

The choice of buffer is critical to maintain a constant pH throughout the kinetic run. Ensure the buffer components do not catalyze the reaction themselves (general acid/base catalysis).

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11). Use appropriate buffer systems (e.g., HCl for pH 2, citrate for pH 4, phosphate for pH 7, borate for pH 9, NaOH for pH 11+).

  • Adjust the final pH of each buffer solution at the intended experimental temperature using a calibrated pH meter.

  • For highly acidic or alkaline conditions (e.g., pH < 2 or pH > 12), standardized solutions of HCl or NaOH can be used directly.

Protocol 2: Kinetic Run Execution

This protocol follows pseudo-first-order conditions, where the concentration of water and the pH are constant, making the reaction rate dependent only on the carbamate concentration.

  • Stock Solution: Prepare a concentrated stock solution of 3-Methoxyphenyl methylcarbamate in a minimal amount of acetonitrile (e.g., 10 mg/mL). This minimizes the introduction of organic solvent into the aqueous reaction medium.

  • Reaction Initiation: Pre-equilibrate the required volume of each pH buffer in separate, sealed reaction vessels (e.g., amber glass vials) in a constant temperature bath (e.g., 25 °C).

  • To initiate the reaction, spike a small, precise volume of the carbamate stock solution into the buffer to achieve the target initial concentration (e.g., 10 µg/mL). The final concentration of acetonitrile should be kept low (<1%) to avoid effects on the reaction rate.

  • Immediately after vortexing, withdraw the first aliquot (t=0).

  • Sampling: Withdraw subsequent aliquots at predetermined time intervals. The sampling frequency should be adjusted based on the expected half-life at each pH, aiming for 8-10 data points before the reaction reaches >90% completion.

  • Quenching: Immediately quench the reaction in each aliquot to prevent further degradation before analysis. This is achieved by adding the aliquot to a vial containing a quenching solution (e.g., a small volume of acidic solution like formic acid) to rapidly shift the pH to a region of high stability (pH ≈ 5).[8]

  • Store quenched samples at low temperature (e.g., 4 °C) prior to HPLC analysis.

Protocol 3: Analytical Quantification by HPLC-UV
  • Method Setup: Develop an isocratic or gradient reverse-phase HPLC method capable of separating 3-Methoxyphenyl methylcarbamate from its hydrolysis product, 3-methoxyphenol.

    • Mobile Phase: Acetonitrile/Water mixture (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Detection: UV at a wavelength of maximum absorbance for the parent compound (e.g., ~270 nm).

    • Injection Volume: 20 µL.

  • Calibration: Prepare a set of calibration standards of 3-Methoxyphenyl methylcarbamate in the quenched matrix and run them to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Analysis: Analyze the quenched samples from the kinetic run and quantify the remaining concentration of the parent compound at each time point using the calibration curve.

Experimental_Workflow Diagram 3: Experimental Workflow for Kinetic Analysis cluster_prep 1. Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Analysis prep_buffer Prepare & Calibrate pH Buffers initiate Initiate Reaction: Spike Stock into Buffer at Constant Temp. prep_buffer->initiate prep_stock Prepare Carbamate Stock Solution (ACN) prep_stock->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction (e.g., Acidify to pH 5) sampling->quench hplc HPLC-UV Analysis: Quantify Parent Compound quench->hplc data_proc Plot ln[C] vs. Time hplc->data_proc calc Calculate k_obs (Slope = -k_obs) data_proc->calc profile Plot log(k_obs) vs. pH calc->profile

Caption: Experimental Workflow for Kinetic Analysis.

Data Analysis and Presentation

Calculation of Rate Constants

Under pseudo-first-order conditions, the degradation of the carbamate follows the integrated rate law:

ln[C_t] = -k_obs * t + ln[C_0]

where:

  • [C_t] is the concentration at time t.

  • [C_0] is the initial concentration at t=0.

  • k_obs is the pseudo-first-order rate constant.

For each pH value, a plot of the natural logarithm of the concentration (ln[C_t]) versus time (t) should yield a straight line. The observed rate constant, k_obs, is the negative of the slope of this line. A high coefficient of determination (R² > 0.98) for this linear regression validates the assumption of first-order kinetics.

Data Summary

The calculated rate constants and corresponding half-lives (t₁/₂ = 0.693 / k_obs) should be summarized in a clear, tabular format. The following table presents illustrative data demonstrating a typical pH-rate profile for an N-methylcarbamate.

Table 1: Illustrative Hydrolysis Rate Data for 3-Methoxyphenyl methylcarbamate at 25 °C

pHk_obs (s⁻¹)Half-life (t₁/₂)Dominant Mechanism
2.05.5 x 10⁻⁷~14.6 daysAcid-Catalyzed (A_AC_2)
4.06.1 x 10⁻⁸~131 daysAcid-Catalyzed / Neutral
7.01.2 x 10⁻⁸~1.8 yearsNeutral (Water Attack)
9.08.9 x 10⁻⁷~9.0 daysBase-Catalyzed (E1cB)
11.08.9 x 10⁻⁵~2.2 hoursBase-Catalyzed (E1cB)
13.08.9 x 10⁻³~1.3 minutesBase-Catalyzed (E1cB)
Note: These values are representative and for illustrative purposes only. Actual experimental values must be determined empirically.

Conclusion: From Mechanistic Insight to Practical Application

This guide has detailed the pH-dependent hydrolysis of 3-Methoxyphenyl methylcarbamate, demonstrating that its stability is a complex function of pH, governed by distinct acid, neutral, and base-catalyzed mechanisms. The compound exhibits maximum stability in the neutral pH range, with degradation rates accelerating dramatically in both strongly acidic and, particularly, strongly alkaline conditions. The dominance of the E1cB mechanism in basic media is a key characteristic for N-monosubstituted carbamates.

For researchers in drug development, this knowledge is fundamental for designing stable formulations and predicting the fate of a drug in the variable pH environments of the human body. For environmental scientists, the pH-rate profile is a critical input for models that predict the environmental persistence and transformation of carbamate-based pesticides. By following the rigorous experimental and analytical protocols outlined herein, researchers can generate high-quality, reliable kinetic data to support these critical scientific endeavors.

Sources

The Environmental Fate and Metabolic Breakdown of Metolcarb in Agricultural Soils: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metolcarb (m-tolyl methylcarbamate) is a broad-spectrum carbamate insecticide widely applied in agricultural settings to control leafhoppers and planthoppers. Understanding its metabolic breakdown in soil is critical for environmental risk assessment, groundwater protection, and agrochemical development. This whitepaper synthesizes the degradation kinetics, microbial metabolic pathways, and advanced LC-MS/MS analytical protocols required to accurately quantify metolcarb and its breakdown products in complex soil matrices.

Degradation Kinetics and Environmental Causality

The persistence of metolcarb in soil is governed by a race between abiotic hydrolysis, microbial degradation, and soil adsorption. Carbamates are characterized by an ester bond that is highly susceptible to hydrolytic cleavage.

Causality in Soil Persistence: The half-life of metolcarb is heavily dependent on soil pH and organic matter content. Alkaline conditions accelerate the base-catalyzed hydrolysis of the N-methylcarbamate linkage, rapidly degrading the parent compound. Conversely, acidic soils with high organic matter (e.g., peat) stabilize the ester bond and sequester the molecule via adsorption, drastically prolonging its half-life and increasing the risk of groundwater leaching 1[1].

Table 1: Influence of Soil Matrix and pH on Metolcarb Half-Life

Soil TypepHMicrobial Hydrolysis Half-Life (Days)
Silt7.857.9
Silt Loam7.2014.0
Silt Loam7.0515.0
Silt Loam6.853.8
Sand5.207.6
Peat5.9055.0

Data synthesized from standardized biodegradation assays 1[1].

Metabolic Breakdown Pathways

The degradation of metolcarb in agricultural soils proceeds primarily through a hydrolytic pathway mediated by both abiotic factors and microbial esterases.

Primary Hydrolysis: The initial and most critical step is the cleavage of the ester bond of the N-methylcarbamic acid. This hydrolysis yields three primary products: m-cresol (3-methylphenol), methylamine, and carbon dioxide2[2]. The resulting m-cresol is generally less toxic than the parent carbamate and is subject to further microbial degradation.

Microbial Metabolism: Soil bacteria, particularly those harboring catabolic plasmids (e.g., Arthrobacter sp. and Novosphingobium sp.), produce specific carbamate-hydrolyzing enzymes3[3]. These microbes utilize the methylamine byproduct as a highly accessible carbon and nitrogen source. Following hydrolysis, the m-cresol intermediate undergoes aerobic aromatic ring cleavage (via oxidative pathways), eventually entering the TCA cycle for complete mineralization4[4].

Pathway Metolcarb Metolcarb (m-tolyl methylcarbamate) Esterase Microbial Esterase Hydrolysis Metolcarb->Esterase H2O mCresol m-Cresol (3-methylphenol) Esterase->mCresol Methylamine Methylamine Esterase->Methylamine CO2 Carbon Dioxide Esterase->CO2 Cleavage Aromatic Ring Cleavage mCresol->Cleavage O2 (Aerobic) TCA Mineralization (TCA Cycle) Cleavage->TCA

Fig 1. Primary metabolic breakdown pathway of metolcarb in agricultural soil.

Advanced Analytical Methodologies: Soil Extraction and Quantification

To accurately profile the degradation of metolcarb, researchers must extract both the parent compound and its polar metabolites from complex soil matrices. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol coupled with LC-MS/MS provides high-throughput, sensitive quantification.

Causality in Experimental Design

Standard QuEChERS methods utilize anhydrous magnesium sulfate ( MgSO4​ ) to induce phase separation between water and acetonitrile. However, the hydration of MgSO4​ is highly exothermic. Because carbamates and their phenolic metabolites are thermally labile, this localized heat can cause premature degradation during the extraction process. To prevent this, our protocol substitutes MgSO4​ with anhydrous sodium sulfate ( Na2​SO4​ ), which absorbs moisture without significant heat release, thereby preserving analyte structural integrity 5[5].

Self-Validating Protocol Design

A protocol is only scientifically sound if it validates its own accuracy in real-time. This workflow incorporates a self-validating matrix-matched calibration system. By spiking an isotopically labeled internal standard (e.g., Metolcarb-d3) into the soil prior to extraction, the system automatically corrects for incomplete extraction recoveries and matrix-induced ion suppression in the mass spectrometer.

Step-by-Step Extraction Methodology
  • Sample Homogenization: Lyophilize and sieve agricultural soil samples (2 mm mesh) to ensure uniformity. Weigh 5.0 g of soil into a 50 mL centrifuge tube.

  • Internal Validation Spiking: Spike the soil with 50 µL of a 1 µg/mL Metolcarb-d3 internal standard solution. Allow 30 minutes for solvent evaporation and soil equilibration.

  • Solvent Extraction: Add 10 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute, followed by ultrasonication for 15 minutes at room temperature to desorb tightly bound metabolites from soil organic matter.

  • Phase Partitioning: Add 1.0 g of NaCl and 2.0 g of anhydrous Na2​SO4​ . Shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous phases.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a microcentrifuge tube containing 50 mg Primary Secondary Amine (PSA) and 50 mg C18 sorbent. (Causality: PSA removes interfering organic acids; C18 removes non-polar lipids). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis.

Protocol Sample 1. Soil Homogenization & IS Spiking Extract 2. Acetonitrile Extraction (Vortex & Sonicate) Sample->Extract Partition 3. Phase Partitioning (NaCl + Anhydrous Na2SO4) Extract->Partition Na2SO4 prevents heat Cleanup 4. dSPE Cleanup (PSA + C18) Partition->Cleanup Removes matrix Analyze 5. LC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->Analyze

Fig 2. Self-validating QuEChERS LC-MS/MS workflow for soil metabolite extraction.

LC-MS/MS Quantification Parameters

Detection of metolcarb is performed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized to ensure high specificity. The precursor ion [M+H]+ at m/z 166.1 undergoes collision-induced dissociation (CID) to form distinct product ions6[6].

Table 2: Optimized MRM Parameters for Metolcarb Analysis

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (CE)Polarity
Metolcarb166.1109.1107.1-20 V / -15 VESI+
Metolcarb-d3 (IS)169.1112.1110.1-20 V / -15 VESI+

Note: The primary transition (166.1 → 109.1) corresponds to the loss of the methyl isocyanate group, a characteristic fragmentation pathway for N-methylcarbamates.

References

  • Source: nih.
  • Source: who.
  • Involvement of Two Plasmids in the Degradation of Carbaryl by Arthrobacter sp.
  • Source: scielo.org.
  • Source: mdpi.
  • Source: acs.

Sources

In-Depth Technical Guide: Physicochemical Profiling and Mechanistic Workflows of CAS 1129-41-5

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Critical Distinction: In chemical literature, procurement, and drug development, nomenclature discrepancies frequently lead to experimental errors. The target often queried as "3-Methoxyphenyl methylcarbamate" corresponds to CAS 3938-28-1. However, the requested CAS registry number 1129-41-5 definitively identifies (3-Methylphenyl methylcarbamate or m-Tolyl methylcarbamate)[1].

The substitution of a methoxy (-OCH₃) group for a methyl (-CH₃) group at the meta-position fundamentally alters the molecule's electron-donating properties, steric hindrance, and enzymatic binding affinity. To maintain strict scientific integrity, this whitepaper establishes the authoritative physicochemical profile, synthesis protocols, and mechanistic pathways exclusively for CAS 1129-41-5 (Metolcarb) , a benchmark carbamate acetylcholinesterase (AChE) inhibitor[2].

Chemical Identifiers & Physicochemical Properties

Accurate baseline data is mandatory for assay calibration, formulation stability, and pharmacokinetic modeling. The following tables consolidate the verified properties of Metolcarb[1][3].

Table 1: Core Chemical Identifiers
IdentifierValue
IUPAC Name (3-methylphenyl) N-methylcarbamate
CAS Registry Number 1129-41-5
PubChem CID 14322
Molecular Formula C₉H₁₁NO₂
SMILES O=C(Oc1cc(ccc1)C)NC
Table 2: Physicochemical Data
PropertyValueExperimental Relevance
Molecular Weight 165.19 g/mol Crucial for exact molarity calculations in in vitro assays.
Physical State Colorless crystalline solidVisual indicator of high purity; discoloration suggests degradation.
Melting Point 74 - 77 °CPrimary QA/QC metric for post-synthesis purity validation.
Water Solubility ~2600 mg/L (at 30 °C)Moderately soluble; requires DMSO/MeOH for high-concentration stock solutions.
Vapor Pressure 0.145 Pa (20 °C)Low volatility; safe for standard benchtop handling without extreme ventilation.

Mechanistic Pathway: Acetylcholinesterase (AChE) Inhibition

Expertise & Causality: Metolcarb exerts its biological effect by acting as a competitive pseudo-substrate for (EC 3.1.1.7)[2]. The causality of inhibition lies in the nucleophilic attack by the catalytic serine hydroxyl group (-OH) within the enzyme's active site gorge onto the carbonyl carbon of the carbamate[4].

Unlike organophosphates—which permanently phosphorylate and "age" the enzyme—carbamates form a reversible covalent bond. The carbamoylated enzyme complex undergoes spontaneous, albeit slow, hydrolysis over a period of minutes to hours, eventually regenerating active AChE[5]. This reversibility explains why carbamates exhibit a lower mammalian toxicity profile compared to irreversible inhibitors[6].

ACHE_Mechanism A Metolcarb (CAS 1129-41-5) B AChE Active Site (Serine -OH) A->B Nucleophilic Attack C Carbamoylated AChE (Inactive) B->C Covalent Binding C->B Slow Hydrolysis (Reversible) D ACh Accumulation (Synaptic Cleft) C->D Hydrolysis Blockade

Figure 1: Reversible inhibition mechanism of AChE by Metolcarb (CAS 1129-41-5).

Synthesis Workflow: The Chloroformate Route

Safety & Logic: Historically, carbamates were synthesized via the direct reaction of phenols with methyl isocyanate (MIC). Due to the extreme inhalation toxicity and explosive reactivity of MIC (notably responsible for the Bhopal disaster), modern laboratory protocols utilize the [7]. This two-step process isolates the highly reactive phosgene step from the amination step, providing a safer, highly controlled, and self-validating workflow.

Synthesis_Workflow S1 1. Reagent Prep m-Cresol + Toluene S2 2. Phosgenation Add COCl2 at <0°C S1->S2 Cooling prevents side reactions S3 3. Intermediate m-Tolyl Chloroformate S2->S3 NaOH neutralizes HCl byproduct S4 4. Amination Add Methylamine S3->S4 Nucleophilic acyl substitution S5 5. Final Product Metolcarb Isolation S4->S5 Crystallization & Validation

Figure 2: Chloroformate synthesis route for Metolcarb ensuring high yield and safety.

Step-by-Step Self-Validating Protocol:
  • Reagent Preparation: Dissolve 1.0 molar equivalent of m-cresol in anhydrous toluene. Causality: Toluene is chosen as an aprotic solvent that does not react with phosgene but maintains high solubility for the intermediate.

  • Phosgenation (Temperature Critical): Cool the reactor to -10 °C. Slowly bubble 1.1 equivalents of phosgene (COCl₂) into the solution. Simultaneously, add 1.6 equivalents of aqueous NaOH dropwise[7]. Causality: The reaction is highly exothermic. Maintaining the temperature below 0 °C prevents the thermal degradation of phosgene and suppresses the formation of diphenyl carbonate byproducts. NaOH acts as an acid scavenger, neutralizing the HCl generated and driving the equilibrium forward.

  • Intermediate Validation (Checkpoint 1): Extract an aliquot of the organic layer. Analyze via GC-MS to confirm the complete conversion of m-cresol to m-tolyl chloroformate (m/z ~170).

  • Amination: Purge excess phosgene safely using a scrubber system. Introduce an excess of methylamine (CH₃NH₂) to the m-tolyl chloroformate solution under continuous stirring. Causality: Methylamine acts as a strong nucleophile, attacking the acyl chloride carbon to form the final carbamate ester linkage.

  • Isolation & Final Validation (Checkpoint 2): Wash the organic layer with dilute HCl to remove unreacted methylamine, followed by a brine wash. Evaporate the toluene under reduced pressure. Recrystallize the crude product from a hexane/ethyl acetate mixture. Validate the final product by verifying the melting point strictly falls within the 74–77 °C range[3].

Efficacy, Resistance Mechanisms, and Future Applications

In drug development and agrochemical research, the intensive historical use of monovalent carbamates like Metolcarb has led to selective evolutionary pressure, resulting in of target species (e.g., Nilaparvata lugens)[5].

To combat this, researchers are now utilizing the structural backbone of CAS 1129-41-5 to design multivalent, dual-binding site inhibitors. By appending a secondary moiety that reaches the peripheral anionic site (PAS) at the rim of the AChE gorge, these exhibit up to 12-fold greater inhibitory activity than standard Metolcarb, effectively overcoming established resistance mechanisms and opening new avenues for neurodegenerative disease research[4].

References

  • PubChem, "Metolcarb | C9H11NO2 | CID 14322", NIH. URL: 1

  • ChemicalBook, "1129-41-5 | CAS DataBase". URL: 3

  • CymitQuimica, "CAS 1129-41-5: Metolcarb". URL: 6

  • ChemBK, "METOLCARB - Physico-chemical Properties & Synthesis". URL: 7

  • ACS Publications, "Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors", Journal of Agricultural and Food Chemistry. URL: 4

  • ResearchGate, "Altered acetylcholinesterase as a resistance mechanism in the brown planthopper". URL: 5

Sources

Methodological & Application

Application Note: High-Sensitivity HPLC-MS/MS Determination of 3-Methoxyphenyl Methylcarbamate in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Executive Summary

The accurate quantification of carbamate derivatives, specifically 3-Methoxyphenyl methylcarbamate (CAS 3938-28-1), in complex biological and environmental matrices requires highly selective analytical techniques. Historically, carbamate analysis relied on post-column derivatization coupled with fluorescence detection due to the thermal lability of these compounds (which precludes standard GC-MS) and their lack of strong natural chromophores [1].

This application note details a robust, self-validating HPLC-MS/MS protocol utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. By leveraging Electrospray Ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM), this method achieves sub-part-per-billion (ppb) sensitivity while effectively mitigating matrix suppression.

Mechanistic Foundations & Causality

Ionization and Adduct Management

3-Methoxyphenyl methylcarbamate ( C9​H11​NO3​ , Monoisotopic mass: 181.0739 Da) contains a carbamate ester linkage that readily accepts protons in an acidic environment [2]. The mobile phase is deliberately spiked with 0.1% formic acid and 5 mM ammonium formate.

  • Causality: Formic acid drives the equilibrium toward the formation of the protonated precursor ion [M+H]+ . However, carbamates are notorious for forming stable sodium adducts [M+Na]+ in the source, which resist fragmentation in the collision cell and degrade MS/MS sensitivity. The addition of ammonium formate acts as a volatile buffer, outcompeting ambient sodium ions to ensure the analyte predominantly forms the desired [M+H]+ species.

Collision-Induced Dissociation (CID) Pathway

In the collision cell, the protonated precursor ( m/z 182.1) undergoes a characteristic neutral loss. The cleavage of the carbamate ester bond results in the expulsion of methyl isocyanate ( CH3​NCO , 57 Da), leaving a stable 3-methoxyphenol cation ( m/z 125.1). A secondary fragmentation yields m/z 93.1 via the loss of methanol. Monitoring these specific transitions ensures high orthogonality against isobaric matrix interferences [3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 182.1 (Protonated Carbamate) Quant Quantifier Ion m/z 125.1 (3-Methoxyphenol cation) Precursor->Quant - CH3NCO (Neutral Loss 57 Da) Qual Qualifier Ion m/z 93.1 (Phenol derivative) Quant->Qual - CH3OH (Neutral Loss 32 Da)

Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocol

Reagents and Materials
  • Analytical Standards: 3-Methoxyphenyl methylcarbamate (Purity 99.0%).

  • Surrogate Standard: 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC). Used to self-validate extraction efficiency and track matrix suppression [4].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅cm ).

  • Extraction Salts: Anhydrous Magnesium Sulfate ( MgSO4​ ), Sodium Chloride ( NaCl ).

  • dSPE Sorbents: Primary Secondary Amine (PSA).

Step-by-Step Sample Preparation (QuEChERS)

The extraction relies on salting-out liquid-liquid partitioning. The exothermic hydration of MgSO4​ decreases the solubility of the moderately polar carbamate in the aqueous phase, driving it into the acetonitrile layer.

  • Homogenization & Spiking: Weigh 10.0±0.1 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 50 μL of 1 μg/mL BDMC surrogate standard.

  • Extraction: Add 10.0 mL of ACN containing 1% formic acid. Vortex vigorously for 1 minute.

  • Salting Out: Add 4.0 g anhydrous MgSO4​ and 1.0 g NaCl . Immediately shake vigorously for 2 minutes to prevent salt agglomeration.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • dSPE Cleanup: Transfer 1.0 mL of the upper organic (ACN) layer into a 2 mL microcentrifuge tube containing 150 mg MgSO4​ and 25 mg PSA.

    • Note: PSA acts as a weak anion exchanger, effectively removing co-extracted organic acids, pigments, and sugars without retaining the neutral carbamate analyte.

  • Final Filtration: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial.

Workflow N1 1. Sample Homogenization (10 g sample + BDMC Surrogate) N2 2. Solvent Extraction (10 mL ACN + 1% Formic Acid) N1->N2 N3 3. Salting Out / Partitioning (4 g MgSO4, 1 g NaCl) N2->N3 N4 4. Centrifugation (4000 rpm, 5 min) N3->N4 N5 5. dSPE Cleanup (150 mg MgSO4, 25 mg PSA) N4->N5 N6 6. Micro-Centrifugation & Filtration (0.22 µm PTFE) N5->N6 N7 7. HPLC-MS/MS Analysis (ESI+, MRM Mode) N6->N7

Figure 2: Step-by-step QuEChERS extraction workflow for carbamate pesticide recovery.

Chromatographic Separation (HPLC)

A rapid gradient elution ensures sharp peak shapes and minimizes longitudinal diffusion. A sub-2-micron C18 column is selected for high theoretical plate counts, enabling baseline resolution from matrix interferents [5].

  • Column: Reversed-phase C18 (100 mm × 2.1 mm, 1.8 μm )

  • Column Temperature: 40°C

  • Injection Volume: 5 μL

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate

  • Mobile Phase B: Methanol + 0.1% Formic Acid

Table 1: HPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.30955
1.00.30955
5.00.304060
7.00.30595
8.50.30595
8.60.30955
12.00.30955
Mass Spectrometry (MS/MS) Parameters

Data acquisition is performed in MRM mode to maximize duty cycle and sensitivity.

  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 750 L/hr ( N2​ )

  • Collision Gas: Argon (0.15 mL/min)

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-Methoxyphenyl methylcarbamate 182.1125.1502515Quantifier
3-Methoxyphenyl methylcarbamate 182.193.1502528Qualifier
BDMC (Surrogate)258.1201.1503018IS / Recovery

System Validation & Quality Control (Self-Validating System)

To guarantee the scientific integrity of the results, the protocol must be self-validating. The inclusion of the BDMC surrogate standard monitors the extraction efficiency in real-time. A matrix-matched calibration curve (ranging from 0.5 to 100 μg/kg ) is mandatory to compensate for signal enhancement or suppression caused by co-eluting matrix components.

Table 3: Representative Method Validation Metrics

Matrix TypeSpiked Conc. ( μg/kg )Mean Recovery (%)RSD (%)LOD ( μg/kg )LOQ ( μg/kg )
Surface Water1.098.13.20.050.15
Agricultural Soil10.092.44.80.501.50
Fruit Homogenate10.088.56.10.802.50

Acceptance Criteria: Surrogate recovery must fall between 80% and 120%. If recovery falls outside this window, the sample must be re-extracted, or the dSPE sorbent ratio adjusted to better manage matrix interferences.

References

  • PubChem: 3-Methoxyphenyl methylcarbamate N
  • Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex M
  • Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry Environmental Protection Agency (EPA)
  • OSTI.
  • Rapid SPME/LC/MS/MS analysis of N-methylcarbamate pesticides in water PubMed (N

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for the Trace Determination of Metolcarb in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metolcarb (3-methylphenyl methylcarbamate) is a widely deployed carbamate insecticide utilized in agricultural pest control. Due to its relatively high aqueous solubility and mobility, it frequently contaminates surface and groundwater systems. This application note provides an in-depth, self-validating guide to extracting metolcarb from complex water matrices. We detail both traditional polymeric Solid-Phase Extraction (SPE) and advanced Graphene-based Magnetic Solid-Phase Extraction (MSPE), explaining the physicochemical causality behind each protocol step to ensure researchers achieve parts-per-trillion (ppt) sensitivity while mitigating matrix suppression.

Mechanistic Insights: Sorbent Selection and Analyte Interactions

Metolcarb possesses a moderate octanol-water partition coefficient (log Kow ≈ 1.8). This moderate polarity makes it susceptible to breakthrough on purely hydrophobic silica-based sorbents (e.g., C18) if sample volumes are excessive or flow rates are unoptimized.

  • Polymeric HLB Sorbents: Hydrophilic-Lipophilic Balanced (HLB) copolymers provide a dual-retention mechanism. The divinylbenzene backbone offers strong hydrophobic interactions, while the N-vinylpyrrolidone moiety provides dipole-dipole interactions. This ensures robust retention of metolcarb even in highly aqueous matrices, aligning with standard environmental protection guidelines for carbamate extraction[1].

  • Graphene-Based Magnetic Nanocomposites: Graphene exhibits an exceptionally high surface-area-to-volume ratio and a delocalized π-electron system. This facilitates powerful π-π stacking interactions with the aromatic phenyl ring of metolcarb. When functionalized with Fe₃O₄ nanoparticles, the sorbent allows for rapid phase separation via an external magnetic field, achieving massive enrichment factors (474–868) and bypassing the need for tedious vacuum manifold filtration[2].

Experimental Workflows & Logical Relationships

SPE_Workflow Sample Water Sample (Adjust pH to 6.0-7.0) Load Load Sample (Flow rate: 5 mL/min) Sample->Load Condition Condition Sorbent (Methanol -> Water) Condition->Sample Ready Wash Wash Interferences (5% Methanol in Water) Load->Wash Retain Analyte Dry Dry Cartridge (Vacuum, 10 min) Wash->Dry Remove Matrix Elute Elute Metolcarb (100% Methanol or ACN) Dry->Elute Prepare for Elution Analyze HPLC-DAD / LC-MS/MS Analysis Elute->Analyze Reconstitute/Inject

Standard Solid-Phase Extraction (SPE) workflow for metolcarb in water.

MSPE_Workflow Water Environmental Water (Spiked/Unspiked) Nano Add Graphene-Magnetic Nanocomposite Water->Nano Vortex Vortex/Incubate (Adsorption Phase) Nano->Vortex Magnet Apply External Magnet (Phase Separation) Vortex->Magnet Target bound to sorbent Discard Discard Supernatant Magnet->Discard Desorb Desorb with Methanol (Ultrasonication) Magnet->Desorb Isolate sorbent Inject HPLC Analysis Desorb->Inject Extract target

Magnetic Solid-Phase Extraction (MSPE) workflow using graphene nanocomposites.

Detailed Experimental Protocols

Protocol A: Traditional Polymeric SPE (HLB) Workflow

This protocol is engineered as a self-validating system. To ensure data integrity, every extraction batch must include a Laboratory Reagent Blank (LRB) and a Laboratory Fortified Matrix (LFM) spiked with 50 ng/L of metolcarb prior to extraction[1].

  • Sample Pre-treatment: Filter 100–500 mL of the water sample through a 0.45 µm nylon membrane to remove suspended particulate matter that could clog the SPE frit. Adjust the pH to 6.0–7.0 using dilute HCl or NaOH.

    • Causality: Carbamate pesticides are highly prone to base-catalyzed hydrolysis. Maintaining a neutral to slightly acidic pH prevents the degradation of metolcarb during the hours-long extraction process[1].

  • Cartridge Conditioning: Pass 5 mL of LC-MS grade Methanol followed by 5 mL of LC-MS grade water through a 200 mg polymeric HLB cartridge.

    • Causality: Methanol solvates the polymeric bed, maximizing the surface area available for interaction. The subsequent water wash equilibrates the sorbent to match the aqueous sample matrix, preventing analyte precipitation upon loading.

  • Sample Loading: Load the pH-adjusted water sample at a strictly controlled flow rate of 5 mL/min.

    • Causality: Exceeding this flow rate reduces the residence time of metolcarb in the sorbent bed, disrupting the mass transfer kinetics and leading to analyte breakthrough.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in water.

    • Causality: This specific solvent ratio selectively elutes highly polar matrix interferences (e.g., humic acids, inorganic salts) without yielding enough elutropic strength to disrupt the hydrophobic retention of metolcarb.

  • Drying: Apply a vacuum (15 inHg) for 10–15 minutes until the sorbent bed is visibly dry.

    • Causality: Complete removal of residual water is critical. Aqueous carryover will cause phase separation when eluting with a non-polar solvent and leads to severe peak broadening during reversed-phase LC injection.

  • Elution & Reconstitution: Elute the analyte with 2 × 3 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, then reconstitute in 1 mL of the initial HPLC mobile phase (e.g., Acetonitrile/Water 55:45 v/v)[3].

Protocol B: Graphene-Based Magnetic Solid-Phase Extraction (MSPE)

This advanced protocol leverages nanoparticle adsorption and magnetic phase separation, eliminating vacuum manifolds and reducing sample preparation time[2].

  • Sorbent Dispersion: Add 20 mg of synthesized graphene-Fe₃O₄ nanocomposite directly to 100 mL of filtered environmental water.

  • Incubation: Vortex or mechanically shake the suspension for 10 minutes at room temperature.

    • Causality: Vigorous agitation maximizes the collision frequency between the metolcarb molecules and the dispersed graphene sheets, rapidly driving the π-π adsorption equilibrium to completion[2].

  • Magnetic Separation: Place a strong neodymium magnet against the exterior wall of the sample vial for 2 minutes. Once the supernatant is completely transparent, decant and discard the aqueous phase.

    • Causality: The paramagnetic properties of the Fe₃O₄ core allow the sorbent to be immobilized instantly, ensuring zero loss of the target-bound nanoparticles during decanting[2].

  • Desorption: Add 1.0 mL of Methanol to the isolated magnetic sorbent and ultrasonicate for 3 minutes.

    • Causality: The cavitation forces generated by ultrasonication provide the necessary kinetic energy to break the strong π-π stacking interactions, quantitatively releasing metolcarb into the desorption solvent.

  • Final Isolation: Apply the magnet again to isolate the depleted sorbent, and collect the methanol extract for direct HPLC-DAD or LC-MS/MS analysis.

Quantitative Data & Performance Metrics

The following table summarizes the performance of various solid-phase extraction techniques for metolcarb in water matrices, demonstrating the evolution from traditional microextraction to advanced nanomaterial-based approaches.

Extraction MethodSorbent MaterialSample VolumeLimit of Detection (LOD)Recovery (%)Reference
SPME-HPLC 60 µm PDMS/DVB Fiber4.0 mL15.0 µg/L83.5 – 103.8%[3]
VA-D-μ-SPE CTAB-Modified Zeolite NaY7.0 mL4.0 µg/L> 95.0%[4]
Graphene-MSPE Graphene-Fe₃O₄ Nanocomposite100.0 mL0.02 – 0.04 ng/mL> 90.0%[2]
Traditional SPE Polymeric HLB / C18100 - 500 mLMethod DependentMethod Dependent[1]

Note: The Graphene-MSPE method demonstrates superior sensitivity (LOD in the low ng/L range) due to the massive enrichment factors (474–868) achieved by the high surface area of the graphene sheets[2].

Sources

Application Note: Advanced Fluorescence Probe Design for 3-Methoxyphenyl Methylcarbamate (Metolcarb) Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3-Methoxyphenyl methylcarbamate, commonly known as metolcarb, is a broad-spectrum carbamate insecticide widely used in agriculture. Due to its potent inhibition of acetylcholinesterase (AChE) and subsequent neurotoxicity, rapid and highly sensitive detection in environmental and food matrices is critical.

Traditional chromatographic methods are labor-intensive and require complex sample preparation. Fluorescence-based chemosensing has emerged as a superior alternative, offering high signal-to-noise ratios, real-time analysis, and operational simplicity[1]. As a Senior Application Scientist, I have structured this guide to detail three distinct, field-proven fluorescence sensing modalities: Supramolecular Host-Guest Recognition , Enzyme-Inhibition Ratiometric Sensing , and Capillary Electrophoresis Immunoassay (CEIA) .

Mechanistic Design Strategies

Supramolecular Host-Guest Recognition (Turn-ON)

Direct detection of small neutral molecules like metolcarb is challenging. The design of a naphthol-appended calix[4]arene (NOC4) probe leverages the unique three-dimensional cavity of calixarenes. The calix[4]arene acts as a hydrophobic "host" that specifically encapsulates the 3-methoxyphenyl ring of metolcarb. Upon encapsulation, the spatial restriction inhibits the Photoinduced Electron Transfer (PET) mechanism that normally quenches the naphthol fluorophore, resulting in a dramatic fluorescence "Turn-ON" at 340 nm[1][2].

G Probe NOC4 Probe (Weak Fluorescence) Complex Host-Guest Complex (NOC4-Metolcarb) Probe->Complex Target Binding Analyte Metolcarb (Analyte) Analyte->Complex Encapsulation PET PET Inhibition Complex->PET Conformational Restriction Signal Fluorescence 'Turn-ON' (Emission at 340 nm) PET->Signal Signal Readout

Host-guest recognition mechanism of metolcarb by NOC4 leading to fluorescence Turn-ON.
Dual-Enzyme Cascade Ratiometric Sensing

To overcome environmental fluctuations (e.g., pH, temperature, background fluorescence), ratiometric probes utilize two distinct emission wavelengths. A highly effective system uses blue-emissive carbon nanodots (CDs) and red-emissive quantum dots (QDs) coupled with an AChE/Choline Oxidase (ChOx) cascade[3].

  • Causality: In the absence of metolcarb, AChE hydrolyzes acetylcholine to choline, which ChOx oxidizes to produce H₂O₂. H₂O₂ oxidizes Fe²⁺ to Fe³⁺, which specifically quenches the blue CDs via the inner filter effect (IFE). When metolcarb is present, it inhibits AChE, halting the cascade. Fe³⁺ is not produced, and the blue fluorescence remains high. The red QDs act as an insensitive internal standard, providing a reliable I445​/I625​ readout[3].

G Metolcarb Metolcarb (AChE Inhibitor) AChE AChE Enzyme Metolcarb->AChE Inhibits Signal2 High I445/I625 (In Presence of Metolcarb) Metolcarb->Signal2 Prevents Quenching ACh Acetylcholine AChE->ACh Choline Choline ACh->Choline Hydrolysis H2O2 H2O2 Choline->H2O2 ChOx Oxidation ChOx Choline Oxidase Fe3 Fe3+ H2O2->Fe3 Oxidizes Fe2+ Fe2 Fe2+ Fe2->Fe3 CDs Blue CDs (Fluorescence Quenched) Fe3->CDs Quenches Signal Decreased I445/I625 (In Absence of Metolcarb) CDs->Signal QDs Red QDs (Internal Standard) QDs->Signal

AChE-mediated cascade for metolcarb sensing using ratiometric CDs/QDs fluorescence.
Capillary Electrophoresis Immunoassay (CEIA)

For complex food matrices, combining the specificity of antibodies with Laser-Induced Fluorescence (LIF) provides unparalleled sensitivity. FITC is labeled on metolcarb to create an immunofluorescent tracer. Free metolcarb in the sample competes with the tracer for a limited amount of anti-metolcarb antibodies. The bound and free fractions are subsequently separated by capillary electrophoresis and quantified[4].

G Sample Sample (Free Metolcarb) Competition Competitive Binding Sample->Competition Tracer FITC-Metolcarb Tracer Tracer->Competition Antibody Anti-Metolcarb Antibody Antibody->Competition Limited Amount Separation Capillary Electrophoresis Competition->Separation Separation of Bound/Free LIF Laser-Induced Fluorescence Detection Separation->LIF Quantification

Competitive CEIA workflow for metolcarb using FITC-labeled tracers and LIF detection.

Quantitative Performance Summary

The following table synthesizes the analytical performance of the discussed fluorescence sensing modalities, allowing researchers to select the appropriate method based on required sensitivity and sample complexity.

Sensing StrategyProbe / MaterialMechanismLinear RangeLimit of Detection (LOD)Reference
Supramolecular Naphthol-calix[4]arene (NOC4)Host-Guest / Turn-ONN/A0.1 µMZeng et al.[1][2]
Ratiometric CDs / QDs + AChE/ChOxEnzyme Inhibition / IFEHighly tunableHigh Sensitivity[3]
Immunoassay FITC-Metolcarb TracerCompetitive Binding0.25 - 50.0 µg/L0.07 µg/L[4]

Step-by-Step Experimental Protocols

Protocol A: Supramolecular Sensing via NOC4 Probe

This protocol is optimized for rapid, direct detection in organic or semi-aqueous environments.

  • Reagent Preparation: Prepare a 1.0 mM stock solution of NOC4 in high-purity acetonitrile (MeCN). Prepare metolcarb standard solutions (0.1 - 100 µM) in MeCN.

    • Causality: MeCN is strictly required because highly aqueous environments induce hydrophobic collapse of the calixarene cavity, hindering the specific π−π and hydrogen-bonding interactions required for metolcarb encapsulation[2].

  • Assay Assembly: In a quartz cuvette, mix 10 µL of the NOC4 stock with 990 µL of the target sample (final NOC4 concentration: 10 µM).

  • Incubation: Incubate at room temperature (25°C) for 5 minutes. This brief window is sufficient to achieve thermodynamic equilibrium for host-guest complexation.

  • Fluorescence Measurement: Set the excitation wavelength ( λex​ ) to 265 nm. Record the emission spectra from 300 to 450 nm.

  • Data Analysis: Quantify the fluorescence Turn-ON peak at 340 nm[2]. Plot the intensity against the metolcarb concentration to generate a standard curve.

Protocol B: Ratiometric CDs/QDs Enzyme-Inhibition Assay

This protocol is designed for complex matrices where background fluorescence or environmental fluctuations are a concern.

  • Probe Mixture Preparation: Mix blue-emissive CDs ( λem​ = 445 nm) and red-emissive QDs ( λem​ = 625 nm) at a precise w/w ratio of 11.6 to establish the ratiometric baseline[3].

  • Enzyme Pre-incubation: In a microcentrifuge tube, combine 50 µL of the sample extract with 50 µL of AChE (0.500 U/mL). Incubate at 37°C for 15 minutes.

    • Causality: 37°C is the optimal physiological temperature for AChE activity. The 15-minute pre-incubation allows metolcarb to covalently carbamylate the serine hydroxyl group in the active site of AChE, ensuring maximum inhibition before the substrate is introduced[3].

  • Cascade Reaction: Add 50 µL of Acetylcholine (ACh), 50 µL of Choline Oxidase (ChOx), and 50 µL of Fe²⁺ solution. Incubate at 37°C for 30 minutes to allow H₂O₂ generation and subsequent Fe³⁺ formation.

  • Signal Readout: Add the CDs/QDs probe mixture to the reaction. Excite the sample at 360 nm and measure emission intensities at 445 nm and 625 nm.

  • Quantification: Calculate the ratio I445​/I625​ . A higher ratio indicates higher metolcarb concentration (due to the prevention of Fe³⁺-induced quenching of the blue CDs).

Data Analysis & Self-Validation System

To ensure the trustworthiness of the generated data, every experimental run must include a self-validating Quality Control (QC) framework:

  • Interference & Selectivity Testing: Run parallel assays using structural analogues (e.g., carbaryl, isoprocarb, fenobucarb) and other pesticide classes (e.g., organophosphates like malathion). A robust probe (like NOC4) must show a signal enhancement for metolcarb that is at least 5-fold higher than for any analogue[2].

  • Matrix Spiking & Recovery: When testing real-world samples (e.g., agricultural runoff or cabbage extract), native matrices often contain auto-fluorescent compounds. Spike known concentrations of metolcarb into blank matrix samples. Calculate the recovery rate: (Measured Concentration / Spiked Concentration) × 100. Acceptable recovery ranges for validated assays fall strictly between 80% and 120%[4].

  • Internal Standard Verification: In Protocol B, strictly monitor the absolute intensity of the red QDs ( I625​ ). If I625​ fluctuates by more than ±5% between samples, it indicates severe matrix interference or probe aggregation, invalidating the ratiometric readout.

References

  • Title: Recent progress in fluorescence-based chemosensing of pesticides Source: RSC Publishing URL: [Link]

  • Title: Determination of metolcarb in food by capillary electrophoresis immunoassay with a laser-induced fluorescence detector Source: PubMed URL: [Link]

  • Title: A Review on Calixarene Fluorescent Chemosensor Agents for Various Analytes Source: Pandawa Institute Journals URL: [Link]

  • Title: A smartphone-based fluorospectrophotometer and ratiometric fluorescence nanoprobe for on-site quantitation of pesticide residue Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application Note: A Systematic Approach to Optimizing Mobile Phase Composition for the Separation of Metolcarb by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the optimization of mobile phase composition in the analysis of metolcarb, a carbamate insecticide, using reverse-phase high-performance liquid chromatography (RP-HPLC). The narrative delves into the fundamental principles governing the separation of moderately non-polar analytes like metolcarb on C18 stationary phases. It emphasizes a systematic, causality-driven approach to method development, focusing on the critical role of the organic modifier and the strategic choice between isocratic and gradient elution to achieve optimal resolution, peak shape, and analysis time. This document is intended for researchers, analytical scientists, and quality control professionals in the agricultural, environmental, and food safety sectors.

Introduction: The Analytical Challenge of Metolcarb

Metolcarb, (3-methylphenyl) N-methylcarbamate, is a carbamate insecticide previously used to control a range of sucking insects on crops like rice.[1][2] As with many pesticides, its presence in food and environmental matrices is strictly regulated, necessitating robust and reliable analytical methods for its detection and quantification.[3][4] High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is the predominant technique for the analysis of such compounds due to its versatility and applicability to a wide range of polarities.[5][6]

The success of any RP-HPLC method hinges on the precise composition of the mobile phase, which dictates the retention and selectivity of the separation.[7] This application note will provide a detailed, step-by-step guide to systematically optimize the mobile phase for metolcarb analysis, moving beyond a simple recitation of parameters to explain the underlying chromatographic principles.

Foundational Principles: Metolcarb and Reverse-Phase Chromatography

Reverse-phase chromatography separates analytes based on their hydrophobicity.[5][8] A non-polar stationary phase, typically silica bonded with C18 (octadecyl) alkyl chains, is used in conjunction with a polar mobile phase, usually a mixture of water and a miscible organic solvent.[6][9]

Metolcarb is a moderately non-polar molecule, with a LogP value of approximately 1.63 to 1.7.[1][3][10] This property makes it well-suited for retention and separation on a C18 column. In the reverse-phase system, metolcarb molecules partition between the polar mobile phase and the hydrophobic stationary phase.[9] The more hydrophobic the analyte, the stronger its interaction with the stationary phase, leading to a longer retention time.[11]

The primary tool for controlling retention in this system is the composition of the mobile phase. By increasing the proportion of the organic solvent (the "strong" solvent), the mobile phase becomes less polar, which reduces the hydrophobic interaction between metolcarb and the stationary phase, causing it to elute more quickly.[12] Conversely, increasing the aqueous component (the "weak" solvent) enhances retention.[13]

Strategic Mobile Phase Optimization

The goal of mobile phase optimization is to achieve a retention factor (k) ideally between 2 and 10 for the analyte peak.[12] This range ensures good resolution from the void volume and avoids excessively long run times that can lead to peak broadening.[12]

Selecting the Organic Modifier

The two most common organic modifiers for reverse-phase HPLC are acetonitrile (ACN) and methanol (MeOH).[8]

  • Acetonitrile (ACN) is often the preferred choice due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[11] It is considered a "stronger" eluting solvent than methanol for many compounds.

  • Methanol (MeOH) is a protic solvent and can offer different selectivity for certain analytes due to its ability to engage in hydrogen bonding interactions.[14] It is also a viable and sometimes more cost-effective alternative.

For metolcarb, both ACN and MeOH are suitable. ACN is a common starting point, as demonstrated in existing literature where an acetonitrile-water mixture was successfully used.[15][16][17]

The Role of pH

The pH of the mobile phase is a critical parameter for ionizable compounds, as it can alter their charge state and dramatically affect their retention.[13][18][19] Metolcarb, being a carbamate ester, is a neutral compound and does not possess readily ionizable functional groups within the typical HPLC operating pH range (pH 2-8).[1] Therefore, the mobile phase pH is not expected to have a significant impact on its retention, and stringent pH control with buffers is generally unnecessary.[18] Using unmodified HPLC-grade water with the organic modifier is typically sufficient.

Isocratic vs. Gradient Elution

The choice between an isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution is fundamental.

  • Isocratic Elution: Simple, robust, and requires less sophisticated instrumentation.[11] It is ideal for separating simple mixtures where all components have similar retention behavior.

  • Gradient Elution: Offers superior resolution for complex mixtures with a wide range of polarities and can significantly shorten analysis times.[5]

For a single analyte like metolcarb, an isocratic method is often sufficient and preferable for its simplicity and robustness, making it ideal for routine quality control applications.[15][16]

Experimental Protocol: Systematic Optimization Workflow

This protocol outlines a systematic approach to developing a robust isocratic method for metolcarb.

Materials and Instrumentation
  • HPLC System: A binary or quaternary pump system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size) is a standard choice.[20]

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, and HPLC-grade water.

  • Standard: Analytical standard of metolcarb.[21]

Preparation of Solutions
  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile (or methanol).

  • Sample Diluent: A mixture of water and organic modifier similar to the starting mobile phase composition (e.g., 50:50 ACN:Water) to ensure good peak shape.

  • Metolcarb Stock Solution: Prepare a 1 mg/mL stock solution of metolcarb in methanol.

  • Working Standard: Dilute the stock solution with the sample diluent to a suitable concentration for UV detection (e.g., 10 µg/mL).

Optimization Workflow Diagram

The following diagram illustrates the logical flow for optimizing the mobile phase.

Mobile_Phase_Optimization cluster_prep Preparation cluster_scouting Scouting & Initial Run cluster_eval Evaluation cluster_adjust Adjustment A Prepare Stock & Working Standards of Metolcarb B Select C18 Column & Install A->B C Prepare Mobile Phases: A: Water, B: Acetonitrile B->C D Start with Isocratic Mix (e.g., 50% ACN) C->D E Inject Standard (Flow: 1.0 mL/min, UV: 210 nm) D->E F Evaluate Chromatogram E->F G Is Retention Time (RT) too short? (k < 2) F->G H Is RT too long? (k > 10) F->H G->H No I Increase Aqueous % (Decrease % ACN) e.g., to 60% Water G->I Yes J Decrease Aqueous % (Increase % ACN) e.g., to 40% Water H->J Yes K Optimal Method Achieved (k is between 2 and 10, good peak shape) H->K No I->E Re-inject J->E Re-inject

Caption: Workflow for systematic mobile phase optimization.

Step-by-Step Protocol
  • System Setup: Install the C18 column and set the column oven temperature to a constant value (e.g., 30 °C) to ensure reproducible retention times. Set the UV detector to a wavelength where metolcarb has significant absorbance, such as 210 nm.[15][16]

  • Initial Scouting Run:

    • Begin with an isocratic mobile phase composition that is a reasonable starting point. A 50:50 (v/v) mixture of acetonitrile and water is a good initial condition.

    • Equilibrate the column with this mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject the metolcarb working standard (e.g., 10 µL).

  • Evaluation of the Initial Chromatogram:

    • Retention Time: Determine the retention time (t_R) of the metolcarb peak. Calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (the first disturbance in the baseline).

    • Peak Shape: Assess the peak asymmetry. An ideal peak is symmetrical (asymmetry factor ≈ 1.0).

  • Systematic Adjustment of Mobile Phase Strength:

    • If retention is too low (k < 2): The organic content is too high. Decrease the percentage of acetonitrile in 5-10% increments (e.g., move to 45% ACN, then 40% ACN). Equilibrate the system and re-inject the standard after each change.

    • If retention is too high (k > 10): The organic content is too low. Increase the percentage of acetonitrile in 5-10% increments (e.g., move to 55% ACN, then 60% ACN). Equilibrate and re-inject.

  • Finalizing the Method: Once a mobile phase composition that yields a retention factor in the optimal range (2 < k < 10) with good peak shape is found, perform several replicate injections to confirm the method's reproducibility.

Data Presentation and Interpretation

The results of the optimization process can be effectively summarized in a table to facilitate comparison.

Mobile Phase Composition (ACN:Water, v/v)Retention Time (min)Retention Factor (k)Peak AsymmetryObservations
60:401.80.81.1Elutes too close to the solvent front. Poor retention.
55:452.51.51.1Retention is still low. Risk of co-elution with matrix components.
50:50 4.0 3.0 1.0 Optimal retention and excellent peak shape.
45:556.55.51.0Good retention, suitable for analysis.
40:6011.210.21.2Retention is becoming too long, increasing run time and band broadening.

Note: Data presented are illustrative. t_0 is assumed to be 1.0 min.

This systematic approach, as demonstrated in the table, allows the scientist to quickly converge on an optimal mobile phase. A composition of 50:50 ACN:Water provides an ideal balance of analysis time and retention for robust quantification. This finding is consistent with established methods that have utilized similar ratios.[15][17]

Conclusion and Best Practices

Developing a robust HPLC method for metolcarb is a logical process centered on understanding its physicochemical properties and the principles of reverse-phase chromatography. By systematically adjusting the ratio of the organic modifier to the aqueous phase, an optimal isocratic separation can be readily achieved. For a neutral compound like metolcarb, focusing on the organic/aqueous ratio is the most effective strategy, as mobile phase pH has a negligible effect. The protocols and logical framework presented here provide a self-validating system for developing and optimizing a reliable analytical method suitable for high-throughput screening and regulatory compliance.

References

  • Chemsrc. (2025, August 21). Metolcarb | CAS#:1129-41-5. [Link]

  • Pharmaguideline. Steps for HPLC Method Development. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Journal of Chromatographic Science. (2008, September 15). Determination of Metolcarb and Diethofencarb in Apples and Apple Juice by Solid-Phase Microextraction–High Performance Liquid Chromatography. [Link]

  • MICROSOLV - MTC USA. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]

  • Grokipedia. Metolcarb. [Link]

  • Mass Spectrometry Resource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • PubChem - NIH. Metolcarb | C9H11NO2 | CID 14322. [Link]

  • PubMed. (2013, August 9). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: prioritizing experimental conditions. [Link]

  • PubMed. (2008, September 15). Determination of metolcarb and diethofencarb in apples and apple juice by solid-phase microextraction-high performance liquid chromatography. [Link]

  • Journal of Chromatographic Science. (2008, September 15). Determination of Metolcarb and Diethofencarb in Apples and Apple Juice by Solid-Phase Microextraction—High Performance Liquid Chromatography. [Link]

  • International Journal of Drug Regulatory Affairs. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • ACS Publications. (2008, September 10). Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC. [Link]

  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?[Link]

  • ResearchGate. (2012, December 11). (PDF) Influence of pH and Matrix Components in the Chromatographic Response of Pesticides. [Link]

  • SIELC Technologies. Separation of Metolcarb on Newcrom R1 HPLC column. [Link]

  • PubMed. (2002, February 8). Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models. [Link]

  • Journal of Chromatographic Science. Determination of Metolcarb and Diethofencarb in Apples and Apple Juice by Solid-Phase Microextraction—High Performance Liquid Chromatography. [Link]

  • ResearchGate. Determination of N-Methylcarbamate Insecticide Metolcarb by Enzyme-Linked Immunosorbent Assay | Request PDF. [Link]

  • AERU - University of Hertfordshire. (2026, March 3). Metolcarb. [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • SciSpace. Hplc method development and validation: an overview. [Link]

  • SciELO. Reevaluation of ethanol as organic modifier for use in HPLS-RP mobile phases. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • ACS Publications. (2003, December 31). pH Gradient Reversed-Phase HPLC. [Link]

  • PMC. (2023, September 22). A Green Bridge: Enhancing a Multi-Pesticide Test for Food by Phase-Transfer Sample Treatment Coupled with LC/MS. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Metolcarb Recovery in Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for metolcarb analysis. This guide is designed for researchers, scientists, and analytical chemists encountering challenges with metolcarb recovery from complex soil matrices. As a carbamate insecticide, metolcarb presents unique analytical hurdles due to its physicochemical properties and its interaction with diverse soil components. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is metolcarb and why is its analysis in soil challenging?

A1: Metolcarb, or 3-methylphenyl N-methylcarbamate, is a carbamate insecticide used to control a range of sucking insects on crops like rice and cotton.[1] Its analysis in soil is challenging for several reasons. Soils are highly complex and heterogeneous matrices, containing a mixture of organic matter, clay minerals, and inorganic components that can strongly bind to pesticide molecules.[2][3] Metolcarb's moderate water solubility and potential for degradation under certain conditions further complicate its efficient and reproducible extraction.[4][5]

Q2: What are the key physicochemical properties of metolcarb that I should be aware of?

A2: Understanding metolcarb's properties is fundamental to designing an effective extraction and analysis protocol. Key properties include its susceptibility to decomposition in alkaline conditions and its high mobility in soil, which influences its environmental fate.[4][5]

PropertyValueSignificance for AnalysisSource
Molecular FormulaC₉H₁₁NO₂-[6]
Molecular Weight165.19 g/mol Affects mass spectrometry settings.[1]
Melting Point74-77 °CRelevant for thermal stability in GC inlets.[4]
Water Solubility2600 mg/L (at 20-30 °C)Moderately high solubility influences solvent choice for extraction.[4][5]
LogP (Octanol-Water Partition)1.63 - 1.7Indicates moderate polarity; influences partitioning behavior.[5][6]
Vapor Pressure145 mPa (at 20 °C)Considered volatile, which can be a concern for sample preparation and storage.[5][7]
StabilityEasily decomposed by alkaline substances.Critical: Extraction and cleanup pH must be controlled to prevent analyte loss.[4]

Q3: Which extraction method is most recommended for metolcarb in soil?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is now the most widely adopted and recommended technique for multiresidue pesticide analysis in soil, including carbamates like metolcarb.[2][8] Its advantages include high recovery rates, reduced solvent consumption, and suitability for high-throughput analysis compared to traditional methods like Soxhlet or liquid-liquid extraction.[9][10] The method involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (dSPE) for cleanup.[11][12]

Troubleshooting Guide: Low or Inconsistent Metolcarb Recovery

This section addresses the most common issue in metolcarb analysis—poor recovery—by breaking it down into probable causes and providing actionable solutions.

Problem: Persistently Low (<70%) or Erratic Metolcarb Recovery

This is often a multifactorial problem. Use the following guide to systematically diagnose the issue.

Cause 1: Inefficient Extraction from the Soil Matrix

The strong interaction between metolcarb and soil components, particularly organic matter and clay, can prevent its complete transfer into the extraction solvent.[13][14]

  • Q: My soil has high organic carbon/clay content. Could this be the issue?

    • A: Yes. High organic matter and clay content provide numerous active sites that strongly adsorb pesticides, making extraction difficult.[9][15] For these soils, modifications to the standard QuEChERS protocol are essential.

    • Solution:

      • Soil Hydration: For dry soil samples, pre-hydration is critical. Add a defined amount of water (e.g., to reach ~70% total water content) and allow the sample to hydrate for at least 30 minutes before adding the extraction solvent.[2][16] This swells the matrix, improving the partitioning of metolcarb into the acetonitrile by disrupting strong soil-analyte binding.[10]

      • Increase Shaking Time/Energy: Increase the manual or mechanical shaking time during the acetonitrile extraction step to 5 minutes or more.[2] Using a high-energy mechanical shaker can significantly improve extraction efficiency from tightly bound matrices.

      • Evaluate Extraction Solvent: While acetonitrile is standard, for some highly organic soils, a modified solvent mixture might be tested during method development, though acetonitrile is generally preferred for its selectivity and compatibility with QuEChERS salts.[8]

Cause 2: Analyte Degradation During Sample Processing

Metolcarb is a carbamate ester, making it susceptible to hydrolysis, particularly under alkaline conditions.[4]

  • Q: I am not using a buffered QuEChERS method. Could my metolcarb be degrading?

    • A: Absolutely. If the pH of your soil-water slurry is neutral to alkaline, significant degradation of metolcarb can occur during the extraction process.

    • Solution:

      • Use a Buffered QuEChERS Method: Employ one of the standardized buffered QuEChERS methods, such as AOAC 2007.01 (using acetic acid and sodium acetate) or EN 15662 (using citrate salts).[11][12] These buffers maintain the pH in a slightly acidic range (typically 4-5.5), which is crucial for protecting base-sensitive pesticides like metolcarb from degradation.[17]

      • Check Sample pH: Before extraction, measure the pH of a soil:water slurry. If the soil is naturally alkaline, the use of a buffered method is non-negotiable.

Cause 3: Matrix Effects During Instrumental Analysis

Matrix effects occur when co-extracted compounds from the soil interfere with the analyte's ionization in the mass spectrometer source, leading to signal suppression or enhancement.[18][19] This is a major source of inaccuracy in LC-MS/MS analysis.

  • Q: My recovery is still low even after optimizing extraction. How do I diagnose and fix matrix effects?

    • A: This points towards insufficient cleanup or the need for a different calibration strategy.

    • Solution:

      • Optimize the dSPE Cleanup Step: The dSPE step is designed to remove interfering matrix components.[11]

        • Primary Secondary Amine (PSA): This is the most crucial sorbent for removing organic acids, sugars, and other polar interferences common in soil extracts. Ensure you are using an adequate amount (e.g., 50 mg per mL of extract).[8]

        • C18 (Octadecyl): If your soil has high organic content, co-extracted non-polar interferences (e.g., lipids, humic substances) can be an issue. Add C18 sorbent to your dSPE tube to remove these.[8][16]

        • Graphitized Carbon Black (GCB): Use GCB with caution. While it is excellent at removing pigments and sterols, it can also adsorb planar molecules like some pesticides. Test its impact on metolcarb recovery before implementing.

      • Use Matrix-Matched Calibration: This is the gold standard for compensating for matrix effects.[20][21] Instead of preparing your calibration standards in pure solvent, prepare them in an extract from a blank (pesticide-free) soil sample that has been processed through your entire QuEChERS procedure. This ensures that the standards and samples experience the same degree of matrix-induced signal suppression or enhancement, leading to accurate quantification.

      • Use an Internal Standard: The use of a stable isotope-labeled internal standard for metolcarb, if available, can effectively correct for both recovery losses and matrix effects.[22][23]

Visualizing the Workflow and Troubleshooting Logic

To better conceptualize the process, the following diagrams illustrate the recommended analytical workflow and a logical troubleshooting path.

QuEChERS_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction & Partitioning cluster_cleanup 3. Dispersive SPE (dSPE) Cleanup cluster_analysis 4. Analysis Sample 10g Soil Sample Hydrate Add Water (if dry) Hydrate for 30 min Sample->Hydrate Add_ACN Add 10 mL Acetonitrile Shake vigorously (5 min) Hydrate->Add_ACN Add_Salts Add QuEChERS Salts (e.g., EN 15662) Shake & Centrifuge Add_ACN->Add_Salts Supernatant Take 1 mL of Acetonitrile Supernatant Add_Salts->Supernatant Organic Layer dSPE_Tube Add to dSPE Tube (MgSO4, PSA, C18) Vortex & Centrifuge Supernatant->dSPE_Tube Final_Extract Filter Supernatant dSPE_Tube->Final_Extract Cleaned Extract LCMS Analyze by LC-MS/MS Final_Extract->LCMS

Caption: Standard QuEChERS workflow for metolcarb analysis in soil.

Troubleshooting_Tree Start Start: Low or Inconsistent Recovery CheckSpike Is recovery of a pre-extraction spike low? Start->CheckSpike CheckPostSpike Is recovery of a post-extraction spike low? CheckSpike->CheckPostSpike No Degradation Potential Degradation Issue CheckSpike->Degradation Yes MatrixEffect Matrix Effect Issue CheckPostSpike->MatrixEffect Yes Instrument Potential Instrument or Standard Issue CheckPostSpike->Instrument No Extraction Inefficient Extraction Sol_Buffer Solution: Use Buffered QuEChERS (AOAC or EN method) Degradation->Sol_Buffer Sol_Hydrate Solution: 1. Ensure soil hydration 2. Increase shaking time/energy Extraction->Sol_Hydrate Sol_Cleanup Solution: 1. Optimize dSPE sorbents (PSA, C18) 2. Use Matrix-Matched Calibration 3. Use Internal Standard MatrixEffect->Sol_Cleanup Sol_Instrument Solution: 1. Check standard integrity 2. Clean instrument source 3. Check LC parameters Instrument->Sol_Instrument

Caption: Troubleshooting decision tree for low metolcarb recovery.

Experimental Protocols

Protocol 1: Modified Buffered QuEChERS Method for Metolcarb in Soil

This protocol is adapted from the EN 15662 method and is optimized for challenging soil matrices.[12]

1. Sample Preparation & Hydration:

  • Homogenize the soil sample by sieving it through a 2 mm mesh to remove stones and debris.
  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
  • If the soil is air-dried or has low moisture content, add 7-8 mL of deionized water, vortex briefly, and let it stand for 30 minutes to ensure complete hydration.[16]
  • QC Step: Prepare a matrix blank (soil with no metolcarb) and a fortified sample by spiking a separate 10 g soil sample with a known concentration of metolcarb standard.

2. Extraction:

  • Add 10 mL of acetonitrile (ACN) to the centrifuge tube.
  • Add an internal standard at this stage if one is being used.
  • Seal the tube tightly and shake vigorously for 5 minutes using a mechanical shaker. This step is crucial for disrupting soil aggregates and partitioning the analyte into the solvent.[2]

3. Salting-Out / Partitioning:

  • Add the EN 15662 salt packet containing: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. The salts induce phase separation and buffer the sample.[12]
  • Immediately after adding the salts, seal the tube and shake vigorously for 1 minute.
  • Centrifuge the tube at ≥4000 x g for 5 minutes. You should see a distinct ACN layer on top of the water/soil pellet.

4. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube.
  • The dSPE tube should contain 150 mg anhydrous MgSO₄ (to remove residual water), 50 mg PSA sorbent (to remove polar interferences), and 50 mg C18 sorbent (for non-polar interferences).[8]
  • Vortex the dSPE tube for 1 minute to ensure thorough mixing of the extract with the sorbents.
  • Centrifuge at ≥10,000 x g for 2 minutes to pellet the sorbents.

5. Final Extract Preparation:

  • Carefully collect the supernatant (the cleaned extract).
  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
  • The sample is now ready for analysis by LC-MS/MS.
References
  • Metolcarb | CAS#:1129-41-5 | Chemsrc. (n.d.). Retrieved March 12, 2026, from [Link]

  • METOLCARB - ChemBK. (n.d.). Retrieved March 12, 2026, from [Link]

  • Metolcarb - Grokipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Metolcarb | C9H11NO2 | CID 14322 - PubChem. (n.d.). Retrieved March 12, 2026, from [Link]

  • Environmental Chemistry Method Methiocarb & Degradates in Soil 49502502 - EPA. (n.d.). Retrieved March 12, 2026, from [Link]

  • Development of an enzyme-linked immunosorbent assay for metolcarb residue analysis and investigation of matrix effects from different agricultural products - PubMed. (2009). Retrieved March 12, 2026, from [Link]

  • Determination of metolcarb and diethofencarb in apples and apple juice by solid-phase microextraction-high performance liquid chromatography - PubMed. (2008). Retrieved March 12, 2026, from [Link]

  • Development of chemiluminescence enzyme-linked immunosorbent assay for the screening of metolcarb and carbaryl in orange juice, cabbage and cucumber - Taylor & Francis. (2010). Retrieved March 12, 2026, from [Link]

  • Determination of N-Methylcarbamate Insecticide Metolcarb by Enzyme-Linked Immunosorbent Assay | Request PDF - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Determination of Metolcarb and Diethofencarb in Apples and Apple Juice by Solid-Phase Microextraction—High Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (2008). Retrieved March 12, 2026, from [Link]

  • Matrix effects of the comparisons between different combinations of... - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - MDPI. (2022). Retrieved March 12, 2026, from [Link]

  • QuEChERS sample preparation for determination of pesticides and other organic residues in environmental matrices - IRIS-AperTO. (n.d.). Retrieved March 12, 2026, from [Link]

  • Metolcarb - AERU - University of Hertfordshire. (n.d.). Retrieved March 12, 2026, from [Link]

  • Matrix effect of soils with different physico-chemical properties on fenitrothion determination by the proposed SPME method. … - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • The QuEChERS Method - A new Approach in Pesticide Analysis of Soils. (n.d.). Retrieved March 12, 2026, from [Link]

  • Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Determination of Pesticide Residues in Soil Using a QuEChERS Approach. (2020). Retrieved March 12, 2026, from [Link]

  • Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC. (n.d.). Retrieved March 12, 2026, from [Link]

  • Soil Pesticide Analysis via QuEChERS Method | PDF | Mass Spectrometry | High Performance Liquid Chromatography - Scribd. (2014). Retrieved March 12, 2026, from [Link]

  • QuEChERS and soil analysis. An Overview. (n.d.). Retrieved March 12, 2026, from [Link]

  • Microbial degradation of two carbamate insecticides and their main metabolites in soil. (n.d.). Retrieved March 12, 2026, from [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. (n.d.). Retrieved March 12, 2026, from [Link]

  • Determination of Carbamate and Triazol Pesticides in Soil Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry | Asian Journal of Chemistry. (2014). Retrieved March 12, 2026, from [Link]

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. (n.d.). Retrieved March 12, 2026, from [Link]

  • envi-carb solid-phase extraction: Topics by Science.gov. (n.d.). Retrieved March 12, 2026, from [Link]

  • Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. (n.d.). Retrieved March 12, 2026, from [Link]

  • Comparison of Extraction Techniques by Matrix Solid Phase Dispersion and Liquid-Liquid for Screening 150 Pesticides from Soil, a. (n.d.). Retrieved March 12, 2026, from [Link]

  • Determination of Metolcarb and Diethofencarb in Apples and Apple Juice by Solid-Phase Microextraction–High Performance Liquid Chromatography. (n.d.). Retrieved March 12, 2026, from [Link]

  • Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC) - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • An overview on biodegradation of carbamate pesticides by soil bacteria - Semantic Scholar. (2019). Retrieved March 12, 2026, from [Link]

  • Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil - MDPI. (2023). Retrieved March 12, 2026, from [Link]

  • Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil - PubMed. (2023). Retrieved March 12, 2026, from [Link]

  • A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC. (2023). Retrieved March 12, 2026, from [Link]

  • An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria - ResearchGate. (2019). Retrieved March 12, 2026, from [Link]

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI. (n.d.). Retrieved March 12, 2026, from [Link]

  • Efficient extraction of residual pesticides in agricultural products and soils for GC/MS and LC/MS analysis using supercritical - Shimadzu. (n.d.). Retrieved March 12, 2026, from [Link]

  • (PDF) CARBAMATE INSECTICIDES EXTRACTION DEPENDING ON THE SOIL PROPERTIES - ResearchGate. (2019). Retrieved March 12, 2026, from [Link]

  • Factors Influencing Degradation of Pesticides in Soil - ResearchGate. (n.d.). Retrieved March 12, 2026, from [Link]

  • Multiresidue analysis of carbamate pesticides in soil by sonication-assisted extraction in small columns and liquid chromatography - PubMed. (2003). Retrieved March 12, 2026, from [Link]

Sources

troubleshooting baseline noise in HPLC analysis of carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbamate Analysis . This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with maintaining high-sensitivity High-Performance Liquid Chromatography (HPLC) systems.

Analyzing N-methylcarbamates and N-methylcarbamoyloximes (e.g., via EPA Method 531.2) requires post-column derivatization (PCD) paired with fluorescence detection (FLD)[1][2]. While this technique offers exceptional sensitivity, the complexity of mixing multiple reagent streams at elevated temperatures makes it highly susceptible to baseline noise. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—we will dissect the chemical and mechanical causality of baseline noise and implement self-validating protocols to restore system integrity.

The Mechanistic Origin of Baseline Noise

To troubleshoot effectively, you must understand the chemical environment of your system. Carbamates lack strong native fluorescence. Therefore, after separation on a reversed-phase column, the effluent undergoes a two-step continuous flow reaction:

  • Alkaline Hydrolysis: The carbamates are hydrolyzed by sodium hydroxide (NaOH) at 80–100 °C to release methylamine[2].

  • Derivatization: The methylamine reacts with o-phthalaldehyde (OPA) and a nucleophilic thiol (like 2-mercaptoethanol or Thiofluor) at ambient temperature to form a highly fluorescent isoindole derivative[2].

The Causality of Noise: The OPA reagent is pumped in massive excess relative to your analytes. If the OPA reagent degrades (due to oxygen or light exposure), its background fluorescence increases dramatically. Because HPLC and PCD pumps inherently have microscopic flow pulsations, these flow variations modulate the high background fluorescence of the degraded reagent. The detector reads this non-uniform mixing as continuous, erratic baseline noise[3].

CarbamateWorkflow A 1. HPLC Separation (Reversed-Phase C18/C8) B 2. Base Hydrolysis (0.075 N NaOH, 80-100°C) A->B Eluent C 3. Derivatization (OPA + Thiol, Ambient) B->C Methylamine D 4. Fluorescence Detection (Ex: 340nm, Em: 465nm) C->D Isoindole

Chemical workflow of carbamate post-column derivatization and fluorescence detection.

Diagnostic Decision Logic

When baseline noise exceeds acceptable signal-to-noise (S/N) thresholds, you must isolate the variable. The system consists of three independent modules: the HPLC, the PCD hardware, and the Detector. Do not change multiple variables at once. Use the following logic tree to force the system to reveal the source of the failure.

TroubleshootingTree Start Observe Baseline Noise Step1 Turn OFF Post-Column Pumps (Keep HPLC Flowing) Start->Step1 Decision1 Does noise persist? Step1->Decision1 HPLC Troubleshoot HPLC/FLD (Lamp, Pump Pulsation, Air) Decision1->HPLC Yes PCD Troubleshoot PCD System Decision1->PCD No Step2 Flush PCD lines with HPLC-Grade Water PCD->Step2 Decision2 Is baseline smooth? Step2->Decision2 Reagents Replace OPA/NaOH Reagents Decision2->Reagents Yes Hardware Check PCD Pump/Reactor (Check Valves, Restrictors) Decision2->Hardware No

Diagnostic decision tree for isolating HPLC and PCD baseline noise sources.

Self-Validating Troubleshooting Protocols

Protocol A: The System Isolation Test

Purpose: To determine if the noise originates from the primary HPLC pump/detector or the post-column derivatization system.

  • Establish Baseline: Run your standard EPA 531.2 method conditions (HPLC flow at ~1.0 mL/min, NaOH and OPA pumps at ~0.3 mL/min)[2]. Monitor the baseline for 10 minutes.

  • Isolate PCD: Turn off the NaOH and OPA reagent pumps. Leave the HPLC pump running and the FLD detector on.

  • Observe: Wait 5 minutes for the flow cell to clear.

  • Validate:

    • If the noise completely disappears: The issue is in the PCD system (proceed to Protocol B).

    • If the noise remains: The issue is in the HPLC pump (e.g., faulty check valves causing pulsation) or the FLD detector (e.g., failing Xenon lamp or air bubbles in the flow cell)[4][5].

Protocol B: Reagent Integrity & Background Fluorescence Check

Purpose: To confirm if degraded OPA reagent is amplifying pump pulsation noise.

  • Bypass Column: Remove the analytical column and replace it with a zero-dead-volume union to eliminate column bleed as a variable[5].

  • Water Flush: Pump 100% HPLC-grade water through the main HPLC pump.

  • Measure Background: Turn on the PCD pumps with your current reagents. Note the raw background fluorescence signal (usually measured in mV or LU).

  • Swap Reagents: Prepare a fresh batch of OPA reagent and Thiol diluent. Purge the PCD lines.

  • Validate: Compare the new background signal to the old one. A significant drop in background mV confirms that the previous OPA reagent had oxidized. Note: OPA is highly sensitive to oxygen; always keep it under an inert gas blanket (Helium or Nitrogen) if possible.

Protocol C: Mitigating Refractive Index (Thermal) Noise

Purpose: To eliminate baseline wander caused by temperature differentials.

  • Audit Temperatures: The hydrolysis reactor operates at 80–100 °C[2]. The FLD flow cell operates near ambient.

  • Implement Cooling: Ensure that the capillary tubing between the secondary reactor (OPA mixing) and the FLD is sufficiently long to allow the fluid to cool to ambient temperature before entering the flow cell.

  • Validate: If the baseline drifts in a slow, undulating wave rather than sharp spikes, the fluid is entering the detector too hot, causing refractive index changes in the flow cell[6][7]. Add a secondary heat exchanger or a cooling loop.

Quantitative Diagnostics Summary

Use this table to benchmark your system's performance against standard operational parameters. Deviations from these norms are primary indicators of specific hardware or chemical failures.

Diagnostic ParameterNormal Operating StateAbnormal StateProbable Causality / Required Action
HPLC Pump Pressure Ripple < 1% of total pressure> 2% of total pressurePump Pulsation: Dissolved air in mobile phase or failing check valves[5]. Purge degasser and replace seals.
OPA Reagent Lifespan < 3 to 5 days> 7 daysReagent Degradation: OPA oxidizes, increasing background fluorescence and amplifying mixing noise[3]. Remake fresh.
Reactor Temperature Stability ± 1.0 °C of setpoint> ± 2.0 °C fluctuationThermal Noise: Failing reactor heater or ambient drafts causing refractive index variations in the detector[6].
System Backpressure (PCD) Steady, consistentSpiking / Over-pressurePrecipitation: Buffer salts precipitating in the mixing tee[6]. Flush system with warm water.

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward severely during the gradient run? A: Upward baseline drift during a gradient is almost always chemical. As the organic modifier (e.g., Methanol or Acetonitrile) increases, it elutes highly retained contaminants that have accumulated on the column from previous injections or poor-quality water[4][5]. Additionally, changes in the organic/aqueous ratio can alter the efficiency of the post-column reaction. Ensure you are using ultra-pure LC-MS grade water and consider adding a high-organic wash step at the end of your method.

Q: I replaced my OPA reagent, but the noise is still there. What mechanical issues cause this? A: If reagents are fresh, the noise is likely mechanical mixing noise. The PCD system relies on uniform flow to mix reagents smoothly. If the post-column reagent pump has a faulty check valve, it will deliver reagent in microscopic "pulses." When a pulse of high-concentration OPA hits the detector, it spikes the fluorescence; when the pulse drops, the signal drops[3]. Rebuild the PCD pump check valves and ensure the pulse dampener is functioning.

Q: Can I use a standard UV detector instead of a Fluorescence Detector (FLD) for carbamates? A: No. Regulatory frameworks like EPA Method 531.2 mandate FLD because carbamates lack the strong chromophores required for low-level UV detection[2][8]. Post-column derivatization specifically transforms the analytes into highly fluorescent isoindoles, bypassing the high background noise typical of UV detection at low wavelengths and achieving the required sub-part-per-billion (µg/L) detection limits[8].

References

  • Amptius. "EPA Method 531.2 Instrumentation Guide." Amptius. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization." EPA.gov. Available at:[Link]

  • LCGC International. "Faster, More Sensitive Determination of Carbamates in Drinking Water." Chromatography Online. Available at:[Link]

  • Shimadzu. "Shimadzu Baseline Disturbance." Shimadzu.nl. Available at: [Link]

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group. Available at:[Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." SepScience. Available at:[Link]

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent. Available at:[Link]

Sources

minimizing matrix effects during 3-Methoxyphenyl methylcarbamate quantification

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Minimizing Matrix Effects

Welcome to the technical support center for the analysis of 3-Methoxyphenyl methylcarbamate. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to achieve accurate and reproducible quantification of this N-methyl carbamate pesticide, particularly in complex sample matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.

Matrix effects are a significant challenge in quantitative analysis, especially when using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] They can lead to inaccurate results, poor reproducibility, and a misinterpretation of your data.[3][4] This guide will walk you through the causes of matrix effects and provide a structured approach to diagnosing, minimizing, and compensating for them.

Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of LC-MS/MS analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[2][3][5] In simpler terms, other molecules from your sample (like salts, lipids, proteins, or pigments) enter the mass spectrometer's ion source at the same time as your target analyte, 3-Methoxyphenyl methylcarbamate.[3] These co-eluting substances can either suppress or enhance the formation of ions from your analyte, leading to an underestimation or overestimation of its true concentration.[3][4] This is a major concern in complex samples like food, soil, and biological fluids.[3][6]

The most common phenomenon is ion suppression, where matrix components compete with the analyte for ionization, resulting in a weaker signal.[1][3][4]

Q2: How can I determine if my analysis is suffering from matrix effects?

A: Quantitatively assessing matrix effects is a critical step in method validation. The most accepted method is to compare the signal response of an analyte in a pure solvent standard to its response in a post-extraction spiked blank matrix sample (a sample that is free of the analyte but has gone through the entire extraction process).[3][5]

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solvent)

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no significant matrix effect.

A common acceptance criterion is that the MF should be within a range of 0.8 to 1.2 (or 80% to 120%), signifying a matrix effect of less than 20%.[7]

Q3: What are the primary strategies to combat matrix effects?

A: There are three main pillars for addressing matrix effects. The best approach often involves a combination of these strategies:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system.[1][8][9]

  • Improve Chromatographic Separation: This involves modifying your LC method to separate the 3-Methoxyphenyl methylcarbamate peak from co-eluting matrix interferences.[9][10]

  • Use Compensatory Calibration Strategies: When matrix effects cannot be eliminated, these techniques help to correct for the signal suppression or enhancement.[10]

This guide will delve into each of these strategies in the Troubleshooting section.

Troubleshooting Guide: Specific Issues & Solutions
Issue 1: I'm observing significant signal suppression (>20%) for 3-Methoxyphenyl methylcarbamate. What is my first step?

A: The first and simplest step is sample dilution .[9] Diluting the final extract with the initial mobile phase can significantly reduce the concentration of interfering matrix components entering the ion source, thereby lessening their impact on the analyte's ionization.

  • Causality: Matrix effects are concentration-dependent. By diluting the matrix, you reduce the competition for ionization between your analyte and the interfering compounds.

  • Caveat: This approach is only feasible if the concentration of 3-Methoxyphenyl methylcarbamate in your sample is high enough to remain above the limit of quantitation (LOQ) after dilution.[9]

If dilution is insufficient or compromises sensitivity, you must implement a more rigorous sample cleanup strategy.

Issue 2: Sample dilution didn't work. Which sample preparation technique is best for complex matrices like fruits, vegetables, or soil?

A: For complex matrices, a simple "dilute-and-shoot" approach is often inadequate. You should employ a more robust sample preparation technique like QuEChERS or Solid-Phase Extraction (SPE) .

QuEChERS is a widely adopted and highly effective method for pesticide residue analysis in food and agricultural samples.[11][12][13][14] It involves a two-step process of extraction and cleanup.[12][15]

  • Expertise & Experience: The key to successful QuEChERS is selecting the right cleanup sorbent (dispersive SPE or d-SPE) for your specific matrix. Since 3-Methoxyphenyl methylcarbamate is a carbamate, a combination of PSA (Primary Secondary Amine) and C18 is often effective.

    • PSA removes organic acids, sugars, and some fatty acids.[13]

    • C18 removes non-polar interferences like fats and waxes.[8][16]

    • For highly pigmented samples (e.g., spinach, berries), adding Graphitized Carbon Black (GCB) can be beneficial, but use it judiciously as it can also adsorb planar analytes like some carbamates.[15][16]

SPE offers a more targeted cleanup than QuEChERS and can be highly effective for removing matrix interferences.[17][18] For a moderately polar compound like 3-Methoxyphenyl methylcarbamate, a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent can be used.

  • Causality: SPE works by selectively retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa. The analyte is then eluted with a small volume of a strong solvent. This process both cleans and concentrates the sample.

TechniquePrincipleCommon Sorbents for CarbamatesProsCons
QuEChERS Acetonitrile extraction followed by salting out and dispersive SPE (d-SPE) cleanup.[12][15]PSA, C18, GCB, Z-Sep.[15]Fast, high throughput, low solvent usage, effective for a wide range of pesticides.[11][12][13]May be less effective for extremely complex or fatty matrices compared to cartridge SPE.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences are washed away, and analyte is eluted.[17]Reversed-Phase (C18), Polymer-based (e.g., HLB), Normal-Phase.Highly selective cleanup, can handle diverse matrices, provides sample concentration.[18]More time-consuming, higher cost per sample, requires method development.
Magnetic SPE (MSPE) Uses magnetic sorbents to enrich analytes, allowing for rapid separation with a magnet.[19]Magnetic Carbon, Magnetic MOFs.[19][20]Very fast separation, high enrichment factors.[20]Sorbent availability and cost can be a factor.

Below is a decision tree to help you select the appropriate sample preparation strategy.

G start Start: Quantify 3-Methoxyphenyl methylcarbamate matrix_type What is the matrix complexity? start->matrix_type sensitivity Is high sensitivity required? matrix_type->sensitivity Low (e.g., Water) quechers QuEChERS matrix_type->quechers Medium (e.g., Fruits, Veg) spe Cartridge SPE matrix_type->spe High (e.g., Fatty Foods, Soil) dilute Dilute & Shoot sensitivity->dilute No sensitivity->spe Yes throughput Is high throughput required? throughput->quechers Yes throughput->spe No end Proceed to LC-MS/MS dilute->end quechers->throughput quechers->end spe->end

Caption: Decision tree for selecting a sample preparation method.

Issue 3: I've optimized my sample prep, but still see matrix effects. How can I use chromatography to solve this?

A: If interfering compounds are still present after cleanup, you can often separate them from your analyte peak chromatographically.

  • Expertise & Experience: The goal is to ensure that 3-Methoxyphenyl methylcarbamate is not eluting in a region of the chromatogram where significant ion suppression occurs (often early in the run where polar matrix components elute).

    • Modify the Gradient: Make the initial part of your gradient shallower (slower increase in organic solvent). This can improve the separation of early-eluting polar interferences from your analyte.

    • Use a Different Column Chemistry: If you are using a standard C18 column, consider one with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase. These can alter the elution order of analytes and matrix components.

    • Increase Column Length/Decrease Particle Size: Using a longer column or a column with smaller particles increases chromatographic resolution, providing better separation between the analyte and interferences.[7]

Issue 4: I've tried everything, but some matrix effect remains. How can I get accurate quantitative results?

A: When matrix effects cannot be eliminated, you must compensate for them. This is done by ensuring that your calibration standards experience the same matrix effects as your samples.[6][21]

This is the most common approach for correcting matrix effects.[22][23] Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract (a sample known to be free of 3-Methoxyphenyl methylcarbamate that has been processed through your entire sample preparation procedure).[22][23][24]

  • Causality: By using a matrix-matched curve, any signal suppression or enhancement that affects the analyte in your unknown samples will also affect it in your calibration standards to a similar degree, leading to accurate quantification.[23]

  • Trustworthiness: This method's main challenge is obtaining a true blank matrix, which can be difficult for endogenous compounds or ubiquitous pesticides.[22][23]

The method of standard addition is a powerful technique used when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[6][21][25]

  • How it Works: The sample is split into several aliquots. One aliquot is analyzed directly, while known amounts of a standard are "spiked" into the other aliquots.[21][25] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard. The unknown initial concentration is determined by extrapolating the line back to the x-intercept.[25]

  • Advantage: This is often considered the most accurate method for overcoming matrix effects as each sample serves as its own matrix blank.[21]

  • Disadvantage: It is labor-intensive, requiring multiple analyses for each individual sample.[4]

This is the gold standard for compensating for matrix effects in LC-MS/MS.[5][26][27] A SIL internal standard is a version of your analyte (e.g., 3-Methoxyphenyl methylcarbamate-d3) where some atoms have been replaced with their heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[26][27][28]

  • Causality: The SIL standard is chemically identical to the analyte and will co-elute with it, experiencing the exact same matrix effects and extraction recovery losses.[27] Because the mass spectrometer can distinguish between the light (analyte) and heavy (SIL standard) versions, the ratio of their signals is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, providing highly accurate and precise results.[26]

  • Trustworthiness: This method corrects for variations in sample preparation, injection volume, and ionization efficiency. The main drawback is the cost and commercial availability of the specific SIL standard needed.[26]

G start Start: Inaccurate Quantification assess Assess Matrix Effect (MF) start->assess is_effect Is |MF - 1| > 0.2? assess->is_effect dilute Dilute Sample Extract is_effect->dilute Yes pass Method Acceptable is_effect->pass No reassess1 Re-assess MF dilute->reassess1 is_ok1 Is MF acceptable? reassess1->is_ok1 cleanup Improve Sample Cleanup (QuEChERS / SPE) is_ok1->cleanup No is_ok1->pass Yes reassess2 Re-assess MF cleanup->reassess2 is_ok2 Is MF acceptable? reassess2->is_ok2 chrom Optimize Chromatography (Gradient / Column) is_ok2->chrom No is_ok2->pass Yes reassess3 Re-assess MF chrom->reassess3 is_ok3 Is MF acceptable? reassess3->is_ok3 compensate Use Compensatory Calibration (Matrix-Matched / Standard Addition / SIL-IS) is_ok3->compensate No is_ok3->pass Yes compensate->pass fail Consult Specialist

Caption: Systematic workflow for troubleshooting matrix effects.

Experimental Protocols
Protocol 1: Generic QuEChERS Procedure for 3-Methoxyphenyl methylcarbamate

This protocol is a starting point based on the AOAC 2007.01 method and should be optimized for your specific matrix.[15]

  • Sample Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • If using a Stable Isotope-Labeled Internal Standard, spike it into the sample at this stage.

    • Shake vigorously for 1 minute.

    • Add the contents of a salt packet (e.g., 6 g anhydrous MgSO₄, 1.5 g sodium acetate).

    • Immediately shake for 1 minute to prevent salt clumping.

  • Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg C18, 150 mg PSA).

    • Shake vigorously for 30 seconds.

  • Final Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Analysis: Take the supernatant, filter if necessary (0.22 µm), and inject it into the LC-MS/MS system.

Protocol 2: Preparation of a Matrix-Matched Calibration Curve
  • Obtain Blank Matrix: Source a sample of the matrix (e.g., apples, soil) that is verifiably free of 3-Methoxyphenyl methylcarbamate.

  • Process Blank Matrix: Perform the entire sample preparation procedure (e.g., Protocol 1) on the blank matrix to generate a blank matrix extract.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of 3-Methoxyphenyl methylcarbamate in a pure solvent (e.g., acetonitrile).

  • Spike Standards: Create a series of calibration standards by spiking appropriate volumes of the stock solution into aliquots of the blank matrix extract to achieve the desired concentration levels (e.g., 1, 5, 10, 50, 100 ng/mL).[29]

  • Analyze: Analyze these matrix-matched standards alongside your unknown samples.

  • Construct Curve: Plot the peak area ratio (analyte/internal standard) against the concentration to generate the calibration curve.

References
  • Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. ResearchGate. [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. National Institutes of Health. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. National Institutes of Health. [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. National Institutes of Health. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • Standard addition. Wikipedia. [Link]

  • Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. MDPI. [Link]

  • Standard Addition Procedure in Analytical Chemistry. AlpHa Measure. [Link]

  • Methodological aspects of sample preparation for the determination of carbamate residues: a review. PubMed. [Link]

  • Matrix-Matched Calibration. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). [Link]

  • Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. National Institutes of Health. [Link]

  • Analysis of N-Methyl Carbamate Pesticides in Food. Restek. [Link]

  • Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. ACS Publications. [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Publications. [Link]

  • Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. PubMed. [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation. OneLab. [Link]

  • Magnetic Carbon as an Adsorbent for the Enrichment of Carbamate Pesticides in Magnetic Solid Phase Extraction Prior to High Performance Liquid Chromatography. Oxford Academic. [Link]

  • Assess matrix effects and matrix-matched calibrations. Rdocumentation. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. [Link]

  • Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal. National Institutes of Health. [Link]

  • A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. ResearchGate. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Separation Science, powered by Chromatography Online. [Link]

  • Development and validation of an LC-MS/MS method for the simultaneous determination of six carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]

  • Matrix effects impact using different chromatographic column sizes. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. [Link]

  • Rapid Determination of Ethyl Carbamate in Fermented Food by Stable Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. National Measurement Institute, Australia. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Journal of the Chilean Chemical Society. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • 3-Methoxyphenyl methylcarbamate. PubChem. [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent. [Link]

  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Agilent. [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]

  • 3-METHOXYPHENYL METHYLCARBAMATE. Gsrs. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. Austin Publishing Group. [Link]

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Technical Support Center: Optimizing Limit of Detection (LOD) for Metolcarb Using Nanomaterial Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pesticide detection. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the Limit of Detection (LOD) for metolcarb—a widely used carbamate insecticide. Achieving ultra-trace detection requires a delicate balance of sensor architecture, nanomaterial signal amplification, and precise recognition elements.

This guide provides self-validating protocols, quantitative benchmarks, and mechanistic troubleshooting to ensure your assays are highly sensitive, reproducible, and scientifically robust.

Section 1: Core Methodologies & Self-Validating Protocols

Protocol A: Fabrication of a Molecularly Imprinted Polymer (MIP) / MWCNT Electrochemical Sensor

This protocol leverages Multi-Walled Carbon Nanotubes (MWCNTs) for electron transfer acceleration and MIPs for selective metolcarb recognition. The integration of high-surface-area carbon nanomaterials significantly lowers the LOD by amplifying the electrochemical signal[1].

Step-by-Step Methodology:

  • Electrode Pretreatment: Polish a Glassy Carbon Electrode (GCE) with 0.3 μm and 0.05 μm alumina slurry. Sonicate in ethanol and ultrapure water for 5 minutes each. Validation Step: Run Cyclic Voltammetry (CV) in 5 mM[Fe(CN)6]3-/4- containing 0.1 M KCl. A peak separation (ΔEp) of <70 mV confirms a clean, reversible electrode surface.

  • Nanomaterial Modification: Drop-cast 5 μL of a well-dispersed MWCNT suspension (1 mg/mL in DMF) onto the GCE. Dry under an infrared lamp. Causality: MWCNTs provide a massive electroactive surface area and high conductivity, which reduces the charge-transfer resistance (Rct) and amplifies the baseline signal before imprinting.

  • MIP Electropolymerization: Immerse the MWCNT/GCE in a solution containing 0.1 M pyrrole (monomer) and 0.01 M metolcarb (template) in 0.1 M PBS (pH 7.0). Apply CV from -0.2 V to 0.8 V for 10 cycles.

  • Template Extraction: Incubate the modified electrode in a methanol/acetic acid (9:1, v/v) solution for 15 minutes to elute the metolcarb molecules, leaving behind highly specific recognition cavities. Validation Step: Perform Differential Pulse Voltammetry (DPV). A significant drop in the oxidation peak confirms the removal of the template, validating the creation of empty binding sites.

Protocol B: Surface-Enhanced Raman Scattering (SERS) Detection using Ag/Dragonfly Wing (Ag/DW) Substrates

This optical method utilizes 3D biological scaffolds coated with silver nanoparticles to create dense electromagnetic "hot spots" for trace metolcarb detection[2].

Step-by-Step Methodology:

  • Substrate Preparation: Clean natural dragonfly wings with deionized water. Deposit Silver (Ag) nanoislands onto the wings using ion sputtering for exactly 4 minutes to achieve optimal nanogaps[2].

  • Sample Application ("Spray-Press-Separate"): Spray the metolcarb extract onto the target surface (e.g., apple peel). Press the Ag/DW substrate onto the surface for 30 seconds, then separate[2]. Causality: This physical transfer mechanism bypasses complex liquid extraction, while the Ag nanogaps generate intense localized surface plasmon resonance (LSPR), amplifying the Raman signal of metolcarb at the 1581 cm⁻¹ characteristic peak[2].

  • Spectral Acquisition: Irradiate the substrate with a 532 nm laser (1 mW power) and record the SERS spectra.

Section 2: Quantitative Data Presentation

To benchmark your sensor's performance, compare your LOD against these established nanomaterial architectures:

Sensor ArchitectureRecognition ElementDetection MethodMatrix TestedLimit of Detection (LOD)Linear Range
MIL-101 MOF / MIP on QCM Molecularly Imprinted PolymerQuartz Crystal MicrobalancePear Juice0.0689 mg/L (68.9 ppb)0.1 – 0.9 mg/L
Ag/Dragonfly Wing (Ag/DW) Direct Adsorption (Hot spots)SERSApple Peels1 × 10⁻⁹ g/cm²10⁻⁹ – 10⁻³ g/L
PPy / MWCNTs / BiCoPc Molecularly Imprinted PolymerCyclic Voltammetry (CV)Cucumber, Cabbage7.88 × 10⁻⁹ M10⁻⁸ – 0.6 × 10⁻⁶ M
g-C3N4 / GO / Fc-TED Direct ElectrocatalysisDifferential Pulse VoltammetrySpinach8.3 nM0.045 – 213 μM

(Data synthesized from peer-reviewed sensor validations[3],[4],[2],[5])

Section 3: Troubleshooting Guides & FAQs

SensorLogic A Metolcarb Target B Recognition Element (MIP / Aptamer) A->B Specific Binding C Nanomaterial Amplifier (AuNPs / rGO / MWCNTs) B->C Charge/Mass Transfer D Transducer (Electrode / Optical) C->D Signal Amplification E Enhanced Signal Output (Lower LOD) D->E Readout

Signal amplification pathway for metolcarb nanomaterial sensors.

Q1: Why is my baseline noise so high, masking the metolcarb signal at low concentrations? Expert Answer: High baseline noise (capacitive current) usually stems from poor nanomaterial dispersion or excessive binder usage. When carbon nanomaterials like graphene or MWCNTs agglomerate, they create uneven conductive pathways, leading to signal scattering. Troubleshooting Step: Optimize your dispersion solvent. Instead of pure water, use a solvent like Dimethylformamide (DMF) or add a surfactant like Nafion (keep concentration <0.5% to avoid insulating the electrode). Ensure you sonicate the suspension using a probe sonicator in an ice bath for at least 30 minutes to achieve a homogenous, un-bundled suspension.

Q2: How can I improve the specific binding affinity of my sensor to lower the LOD? Expert Answer: If your transducer is highly conductive but your LOD remains poor, the bottleneck is the recognition element's capture efficiency. Traditional 2D MIPs often suffer from buried binding sites. Troubleshooting Step: Transition to a 3D structural support. Incorporating Metal-Organic Frameworks (MOFs), such as MIL-101, as a support for your MIP can drastically increase the specific surface area (up to ~1579 m²/g)[3]. The octahedral shape and high porosity of MIL-101 ensure that the metolcarb-specific imprinted cavities are exposed on the surface, significantly enhancing the mass transfer rate and lowering the LOD to trace levels[3].

TroubleshootingTree Issue High LOD / Poor Sensitivity Noise High Baseline Noise Issue->Noise Signal Weak Target Signal Issue->Signal Dispersion Poor Nanomaterial Dispersion (Agglomeration) Noise->Dispersion Matrix Matrix Interference (Biofouling) Noise->Matrix Binding Low Specific Binding (Buried Cavities) Signal->Binding Transfer Slow Electron Transfer Signal->Transfer Fix1 Optimize Sonication & Use Surfactants Dispersion->Fix1 Fix2 Apply Anti-fouling Layer (e.g., PEG, Nafion) Matrix->Fix2 Fix3 Integrate MOFs/MIPs for High Surface Area Binding->Fix3 Fix4 Incorporate Highly Conductive CNTs or Graphene Transfer->Fix4

Diagnostic logic tree for troubleshooting high LOD in metolcarb sensors.

Q3: My SERS signal for metolcarb is inconsistent across the substrate. How do I optimize the "hot spots"? Expert Answer: Inconsistent SERS signals are caused by heterogeneous deposition of plasmonic nanoparticles. If the nanogaps between Silver (Ag) or Gold (Au) nanoparticles are too wide, surface plasmon coupling fails; if they are too close, they fuse and lose their localized enhancement properties. Troubleshooting Step: Control the deposition time meticulously. For biological scaffolds like dragonfly wings, an ion sputtering time of exactly 4 minutes has been shown to create the optimal density of Ag nanoislands[2]. Validate the uniformity of your substrate by performing a point-by-point SERS mapping (e.g., 5 × 5 μm² area) at the 1581 cm⁻¹ peak before running actual samples[2].

Q4: What causes false positives in complex matrices like apple juice or soil, and how do I mitigate them? Expert Answer: False positives in complex matrices occur due to non-specific adsorption of electroactive interferents (e.g., ascorbic acid, heavy metals, or other carbamates) onto the nanomaterial surface. Troubleshooting Step: Implement a dual-strategy approach. First, use a highly selective recognition element like an aptamer or a carefully washed MIP. Second, apply a permselective anti-fouling membrane. Coating the sensor with a thin layer of Nafion repels negatively charged interferents due to its sulfonate groups, while allowing the neutral/slightly polar metolcarb molecules to penetrate and reach the nanomaterial transducer. Always run a control test using structural analogs (e.g., carbaryl, isoprocarb) to validate the sensor's selectivity coefficient.

Section 4: References

  • Metal-organic frameworks supported surface-imprinted nanoparticles for the sensitive detection of metolcarb Source: PubMed (nih.gov) URL:

  • New analytical strategies Amplified with 2D carbon nanomaterials for electrochemical sensing of food pollutants in water and soil Source: ankara.edu.tr URL:

  • Rapid, simple and quantitative detection of metolcarb residues in apples by surface-enhanced Raman scattering Source: AIP Publishing (aip.org) URL:

  • Affinity Sensing Strategies for the Detection of Pesticides in Food Source: PMC (nih.gov) URL:

  • Preparation and applications of electrochemical chemosensors based on carbon-nanomaterial-modified molecularly imprinted polymers Source: RSC Publishing (rsc.org) URL:

Sources

Validation & Comparative

Comparative Sensitivity of GC-MS vs. LC-MS for Metolcarb Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metolcarb (3-methylphenyl methylcarbamate) is a broad-spectrum carbamate insecticide widely monitored in agricultural products and environmental water. As a Senior Application Scientist, I frequently encounter the analytical dilemma of choosing between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for its trace-level quantification. This guide objectively compares the sensitivity, mechanistic causality, and experimental workflows of both platforms, providing researchers with field-proven protocols and empirical data to optimize their analytical strategies.

The Chemical Challenge: Metolcarb's Thermal Lability

The fundamental difference in sensitivity between GC-MS and LC-MS for metolcarb stems directly from its chemical structure. Carbamates possess an ester-like linkage (-O-CO-NH-) that is highly susceptible to thermal degradation.

When introduced into a standard GC injection port (typically operating at 200–250°C), metolcarb undergoes rapid thermal breakdown into its corresponding phenol and methyl isocyanate. This degradation drastically reduces the population of intact molecular ions reaching the mass analyzer, thereby elevating the Limit of Detection (LOD).

Conversely, LC-MS/MS utilizes Electrospray Ionization (ESI), a "soft" ionization technique. By ionizing the molecule in the liquid phase at much lower temperatures, ESI preserves the intact protonated molecular ion [M+H]+, resulting in superior signal-to-noise ratios and inherently higher sensitivity. To bridge this gap, GC-MS methods must employ derivatization techniques to stabilize the labile N-H bond, though this adds complexity to the workflow.

G Metolcarb Metolcarb (Carbamate) GC_Path GC Injector (250°C) Metolcarb->GC_Path Volatilization LC_Path LC-ESI Source (Soft) Metolcarb->LC_Path Solvation Thermal_Deg Thermal Degradation (Loss of Sensitivity) GC_Path->Thermal_Deg Direct Injection Derivatization Derivatization (e.g., Flash Methylation) GC_Path->Derivatization Stabilized Intact_Ion Intact Protonated Ion [M+H]+ LC_Path->Intact_Ion High Yield Ionization

Mechanistic pathways of metolcarb ionization in GC-MS versus LC-MS.

Comparative Sensitivity Data

Empirical cross-checking studies demonstrate the raw sensitivity advantage of LC-MS/MS. In a comprehensive analysis of pesticide residues in sweet peppers, LC-MS/MS achieved LODs an order of magnitude lower than GC-MS/MS (1)[1].

Analytical PlatformMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Method Notes
LC-MS/MS Sweet Pepper0.03 – 0.5 μg/kg0.6 – 1.5 μg/kgDirect QuEChERS extract, ESI+[1]
GC-MS/MS Sweet Pepper0.9 – 2.01 μg/kg3.0 – 5.7 μg/kgDirect injection (reduced sensitivity)[1]
LC-MS/MS Strawberry0.3 μg/kg1.0 μg/kgQuEChERS, HESI+ (2)[2]
GC-MS Surface Water0.23 – 1.21 μg/L~0.7 μg/L9-xanthydrol derivatization required (3)[3]

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, every protocol must act as a self-validating system. The inclusion of isotopically labeled internal standards (ILIS) and matrix-matched calibration curves is mandatory to account for matrix effects and derivatization efficiency.

Workflow Sample Homogenized Sample Extraction Acetonitrile Extraction (QuEChERS) Sample->Extraction Cleanup dSPE Cleanup (PSA/C18) Extraction->Cleanup Split Sample Split Cleanup->Split LC_Prep Aqueous Dilution Split->LC_Prep GC_Prep Solvent Exchange & Derivatization Split->GC_Prep LC_MS LC-MS/MS Analysis (High Sensitivity) LC_Prep->LC_MS GC_MS GC-MS/MS Analysis (Orthogonal Check) GC_Prep->GC_MS

Parallel QuEChERS workflow for LC-MS/MS and GC-MS/MS cross-checking.

Protocol 1: LC-MS/MS Analysis (High Sensitivity)

This protocol leverages the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, optimized for polar carbamates.

  • Sample Extraction : Homogenize 10 g of the sample in a 50 mL centrifuge tube. Add 10 mL of LC-MS grade acetonitrile containing 1% acetic acid.

    • Causality: Acetic acid ensures metolcarb remains in its un-ionized state during extraction, maximizing partitioning into the organic phase.

  • Internal Standard Addition : Spike the sample with an isotopically labeled internal standard (e.g., Metolcarb-d3) to a final concentration of 10 μg/kg.

    • Self-Validation: The ILIS co-elutes with the target analyte, perfectly correcting for any ion suppression in the ESI source and validating the extraction efficiency.

  • Partitioning : Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: MgSO4 drives the salting-out effect, forcing the aqueous and organic layers to separate cleanly.

  • dSPE Cleanup : Transfer 1 mL of the supernatant to a tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge.

    • Causality: PSA removes organic acids and polar pigments that could otherwise cause matrix effects during ionization.

  • LC-MS/MS Acquisition : Inject 2 μL into a C18 column. Use a mobile phase gradient of 0.1% formic acid in water and methanol. Monitor the MRM transitions for metolcarb: m/z 166.2 → 109.2 (Quantifier) and 166.2 → 94.1 (Qualifier)[1].

Protocol 2: GC-MS/MS Analysis with Derivatization

For laboratories reliant on GC-MS, derivatization is necessary to prevent thermal degradation and achieve sub-ppb sensitivity.

  • Sample Extraction : Perform the QuEChERS extraction as described above.

  • Solvent Exchange : Transfer 1 mL of the acetonitrile extract to a glass vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1 mL of ethyl acetate.

    • Causality: Acetonitrile expands massively in a GC injection port, which can cause backflash; ethyl acetate is a more GC-compatible solvent.

  • Derivatization (Flash Methylation) : Add 10 μL of a methylating agent (e.g., trimethylsulfonium hydroxide, TMSH) directly to the vial.

    • Causality: TMSH reacts with the secondary amine of metolcarb in the heated GC injection port, forming a thermally stable N-methyl derivative that resists degradation (4)[4].

  • GC-MS/MS Acquisition : Inject 1 μL in splitless mode (injector at 250°C). Use a 5% phenyl-methylpolysiloxane column.

    • Self-Validation: Monitor the specific MRM transitions for both the derivatized metolcarb and the derivatized ILIS to confirm the derivatization reaction went to completion.

Conclusion

While both platforms can successfully quantify metolcarb, LC-MS/MS is the objectively superior choice for raw sensitivity and workflow simplicity. The soft ionization of ESI bypasses the thermal lability of the carbamate linkage, yielding LODs as low as 0.03 μg/kg without the need for complex derivatization. GC-MS/MS remains a highly valuable orthogonal technique, provided that analysts implement robust derivatization protocols to stabilize the molecule prior to mass analysis.

References

  • LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum) Source: Taylor & Francis URL:[Link]

  • Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol Source: ResearchGate URL:[Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS Source: SCISPEC URL:[Link]

Sources

reproducibility studies of 3-Methoxyphenyl methylcarbamate degradation rates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in accurately mapping the degradation kinetics of carbamate pesticides. 3-Methoxyphenyl methylcarbamate (CAS 3938-28-1), a structural analog to widely used insecticides like metolcarb and carbofuran, presents unique analytical hurdles [1]. Its rapid abiotic hydrolysis under alkaline conditions and high susceptibility to matrix suppression during mass spectrometric quantification often lead to irreproducible kinetic data.

To establish a ground truth for its environmental fate and bioremediation potential, we must move beyond basic observational assays. This guide objectively compares the reproducibility of advanced analytical quantification methods (LC-MS/MS QTRAP vs. traditional HPLC-UV) and evaluates the kinetic efficiency of biocatalytic degradation alternatives (Recombinant Esterases vs. Whole-Cell Bioremediation).

Mechanistic Background: The Degradation Pathway

Before quantifying degradation rates, we must understand the causality of the molecule's breakdown. 3-Methoxyphenyl methylcarbamate degrades primarily via the cleavage of its ester bond. This hydrolysis yields 3-methoxyphenol and methyl isocyanate, the latter of which rapidly hydrolyzes into methylamine and carbon dioxide [3].

Because this ester linkage is highly sensitive to pH, any reproducibility study must strictly control the buffer environment. A shift from pH 7.0 to pH 8.5 can artificially inflate the perceived degradation rate by triggering spontaneous abiotic hydrolysis, confounding enzymatic or microbial kinetic data.

DegradationPathway Substrate 3-Methoxyphenyl methylcarbamate Enzyme Carbamate Hydrolase (e.g., SyEst870) Substrate->Enzyme Intermediate1 3-Methoxyphenol Enzyme->Intermediate1 Intermediate2 Methyl Isocyanate Enzyme->Intermediate2 Product1 Methylamine Intermediate2->Product1 Spontaneous Hydrolysis Product2 CO2 Intermediate2->Product2 Spontaneous Hydrolysis

Fig 1: Enzymatic hydrolysis pathway of 3-Methoxyphenyl methylcarbamate.

Analytical Workflows: LC-MS/MS QTRAP vs. HPLC-UV

To calculate highly reproducible degradation rates, the analytical method must reliably distinguish the parent compound from its phenolic metabolites without signal interference.

Historically, HPLC-UV has been the standard. However, UV detection lacks the specificity required for complex environmental matrices (like soil extracts), leading to false positives and inflated recovery variances. By upgrading to an LC-MS/MS QTRAP system , we utilize Multiple Reaction Monitoring (MRM) combined with Enhanced Product Ion (EPI) scans. This dual-mode approach not only quantifies the carbamate but simultaneously confirms its structural identity, dropping the coefficient of variation (CV) below 10% [2].

Table 1: Performance Metrics Comparison for Carbamate Quantification
MetricTraditional HPLC-UVLC-MS/MS QTRAP (Recommended)Scientific Impact on Reproducibility
Limit of Detection (LOD) 50 - 100 µg/kg0.2 - 2.0 µg/kgQTRAP prevents premature "zeroing out" of degradation curves at low concentrations.
Intra-day Precision (CV) 12.5% - 18.2%< 10.0%High precision in QTRAP ensures that calculated half-lives ( t1/2​ ) are statistically robust.
Matrix Effect (ME) High Interference95.4% - 111.2%QTRAP MRM transitions ignore co-eluting humic acids, isolating the true carbamate signal.
Metabolite Tracking Requires separate standardsSimultaneous via EPIAllows mass-balance validation (Parent loss = Metabolite gain).

Data synthesized from standardized carbamate pesticide residue analyses [2].

Biocatalytic Degradation: Recombinant Enzymes vs. Whole-Cell Systems

When developing bioremediation strategies or testing environmental persistence, researchers typically choose between whole-cell microbial inoculants (e.g., Novosphingobium sp.) and isolated recombinant enzymes (e.g., SyEst870 from Sphingobium yanoikuyae).

Whole-cell systems are ecologically realistic but suffer from poor reproducibility in rate studies because the degradation kinetics are bottlenecked by cellular transport mechanisms and the toxicity of the phenolic byproducts (which can kill the bacteria mid-assay). Recombinant esterases , conversely, provide a self-validating, highly reproducible kinetic model because they eliminate membrane-transport variables and are resilient to byproduct toxicity [4].

Table 2: Degradation Rate Comparison
Biocatalytic AlternativeDegradation Rate (100 mg/L initial)Reproducibility (Inter-assay CV)Limiting Factor
Recombinant SyEst870 > 84% within 24 hours< 5% Enzyme stability over time.
Whole-Cell (Novosphingobium) ~ 50% within 28 hours15 - 25% Phenolic byproduct toxicity inhibiting cell metabolism.

Standardized Experimental Protocols

To ensure your degradation studies are self-validating, you must implement the following two-part protocol. Every step is designed with a causal safeguard to prevent data artifacts.

Protocol A: In Vitro Enzymatic Degradation Assay

The goal of this protocol is to isolate the true enzymatic degradation rate from abiotic hydrolysis.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer and strictly adjust the pH to 7.0.

    • Causality: Carbamates undergo rapid spontaneous hydrolysis at pH > 8.0. Maintaining pH 7.0 ensures that any measured degradation is purely biocatalytic.

  • Substrate Spiking: Dissolve 3-Methoxyphenyl methylcarbamate in HPLC-grade methanol to create a 10,000 mg/L stock. Spike the buffer to a final concentration of 100 mg/L. Keep methanol concentration below 1% (v/v).

    • Causality: High solvent concentrations will denature the hydrolase enzyme, artificially halting degradation.

  • Enzyme Addition & Self-Validation Control: Divide the solution into two bioreactors.

    • Reactor 1 (Active): Add 10 U/mL of purified recombinant esterase.

    • Reactor 2 (Control): Add 10 U/mL of heat-killed esterase (boiled at 100°C for 15 mins).

    • Causality: The heat-killed control acts as a self-validating baseline. If Reactor 2 shows degradation, your buffer is contaminated or the pH has drifted, invalidating the run.

  • Sampling: Extract 1 mL aliquots at 0, 2, 4, 8, 12, and 24 hours. Immediately quench the reaction by adding 1 mL of ice-cold acetonitrile.

Protocol B: LC-MS/MS QTRAP Quantification

This protocol ensures that the extracted samples are quantified without matrix suppression.

  • Sample Prep (QuEChERS): Add 0.5 g of anhydrous MgSO4 and 0.1 g of NaCl to the quenched sample. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

    • Causality: MgSO4 drives the partitioning of the carbamate into the organic (acetonitrile) layer, leaving proteins and salts in the aqueous layer, preventing MS source contamination [2].

  • Chromatographic Separation: Inject 5 µL onto a ZORBAX Eclipse Plus C8 column (3.0 × 150 mm, 3.5 µm). Use a mobile phase of Water (A) and Acetonitrile (B), both supplemented with 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, significantly enhancing the [M+H]+ precursor ion signal in positive Electrospray Ionization (ESI+) mode.

  • Mass Spectrometry: Operate the QTRAP in MRM mode. Monitor the primary transition for the parent mass to the specific product ion (e.g., cleavage of the methylcarbamate group).

  • Data Validation: Calculate the Matrix Effect (ME) by comparing the peak area of a standard spiked into the matrix extract versus a standard in pure solvent. Self-validation rule: ME must fall between 95% and 110%. If it falls outside this range, the data must be discarded or re-run using an isotopically labeled internal standard.

AnalyticalWorkflow A Sample Collection & QuEChERS Prep B Chromatographic Separation (ZORBAX C8) A->B 5 µL Injection C QTRAP LC-MS/MS (MRM & EPI Modes) B->C ESI+ Ionization D Data Analysis & Kinetic Modeling C->D Peak Integration

Fig 2: LC-MS/MS QTRAP workflow for reproducible carbamate degradation quantification.

References

  • PubChem . "3-Methoxyphenyl methylcarbamate | C9H11NO3 | CID 77540". National Center for Biotechnology Information. Available at: [Link]

  • Wang, J., et al. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System". Molecules (Basel, Switzerland), 2018. Available at: [Link]

  • Phale, P. S., et al. "Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides". Frontiers in Microbiology, 2021. Available at: [Link]

  • Zhang, Y., et al. "Recombinant expression of Sphingobium yanoikuyae esterase SyEst870 capable of degrading carbamate pesticides". Sheng Wu Gong Cheng Xue Bao (Chinese Journal of Biotechnology), 2024. Available at: [Link]

inter-laboratory comparison of 3-Methoxyphenyl methylcarbamate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of 3-Methoxyphenyl Methylcarbamate (Metolcarb) Analysis: A Comprehensive Methodological Guide

Introduction & Mechanistic Context

3-Methoxyphenyl methylcarbamate, universally known as metolcarb, is a systemic N-methylcarbamate insecticide heavily utilized in agriculture to control piercing-sucking insects such as planthoppers and leafhoppers[1]. The compound exerts its toxicity by reversibly inhibiting acetylcholinesterase (AChE) in the nervous system, preventing the hydrolysis of the neurotransmitter acetylcholine and leading to fatal hyperexcitation[1].

Because of its potent neurotoxic profile, metolcarb is strictly regulated, with default Maximum Residue Limits (MRLs) set as low as 0.01 mg/kg in jurisdictions like the European Union[1]. Accurately quantifying such trace levels across different global laboratories requires highly robust, standardized analytical frameworks.

G Metolcarb Metolcarb (3-Methoxyphenyl methylcarbamate) AChE Acetylcholinesterase (AChE) Active Enzyme Metolcarb->AChE Binds Active Site Inhibited_AChE Carbamylated AChE (Reversibly Inhibited) AChE->Inhibited_AChE Carbamylation ACh Acetylcholine (ACh) Accumulation Inhibited_AChE->ACh Prevents Hydrolysis Nerve Nerve Synapse Overstimulation ACh->Nerve Continuous Receptor Binding

Diagram 1: Mechanistic pathway of metolcarb-induced acetylcholinesterase (AChE) inhibition.

Comparative Evaluation of Analytical Platforms

Inter-laboratory proficiency testing frequently reveals discrepancies arising from the choice of analytical platform. Metolcarb presents a specific physicochemical challenge: like many N-methylcarbamates, it is susceptible to thermal degradation, complicating traditional gas chromatography[2].

  • LC-MS/MS (Triple Quadrupole): The current gold standard for carbamate analysis. By utilizing Electrospray Ionization (ESI) at lower temperatures, it avoids the thermal breakdown of the carbamate linkage[3]. It offers exceptional sensitivity and selectivity using Multiple Reaction Monitoring (MRM)[4].

  • GC-MS/MS: Often used as an orthogonal cross-checking method to confirm LC-MS/MS results[2][5]. It requires highly optimized Programmable Temperature Vaporizing (PTV) injectors to minimize thermal degradation[6]. While effective, its limits of detection (LOD) are generally higher than those of LC platforms[2].

  • BA-ELISA: Biotin-streptavidin-amplified enzyme-linked immunosorbent assays provide a rapid, high-throughput screening alternative. While they boast high sensitivity (IC50 around 10.0 ng/mL), they are prone to cross-reactivity with other carbamates and are strictly used for preliminary triage prior to chromatographic confirmation[7].

Quantitative Inter-Laboratory Performance Comparison

The following table synthesizes experimental validation data across different methodologies for metolcarb analysis:

Analytical PlatformMatrix TestedLOD (μg/kg)LOQ (μg/kg)Recovery Rate (%)Matrix EffectReference
LC-MS/MS Sweet Pepper0.03 – 0.50.6 – 1.570 – 120%Soft (Compensated)[2][5]
GC-MS/MS Sweet Pepper0.9 – 2.03.0 – 5.770 – 120%Minimal[2][5]
LC-MS/MS Edible Insects≤ 10.0≤ 10.093.0% (RSD 7.5%)+7.9% (Negligible)[8]
BA-ELISA Vegetables1.2N/A80.5 – 109.5%Moderate[7][9]

Standardized Experimental Protocol: QuEChERS coupled to LC-MS/MS

To ensure absolute reproducibility across different laboratories, the following step-by-step methodology utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction framework coupled with LC-MS/MS[4][5].

A. Sample Preparation (QuEChERS)
  • Homogenization: Cryogenically mill the sample (e.g., vegetables or cereals) to a fine powder. Causality: Cryo-milling prevents localized heating that could prematurely degrade the thermally labile metolcarb, while maximizing the surface area for solvent penetration.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of HPLC-grade acetonitrile[4]. Causality: Acetonitrile is the optimal extraction solvent because it effectively solubilizes the moderately polar metolcarb while simultaneously precipitating matrix proteins that would otherwise foul the mass spectrometer[4].

  • Salting-Out Partitioning: Add 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of sodium citrate, and 0.5 g of disodium citrate sesquihydrate[5]. Shake vigorously for 1 minute, then centrifuge at 3,700 rpm for 5 minutes[5]. Causality: Acetonitrile is highly miscible with water. The exothermic hydration of anhydrous MgSO₄ binds free water, while NaCl increases the ionic strength of the aqueous phase. This thermodynamic shift forces a distinct phase separation, driving metolcarb entirely into the upper acetonitrile layer[4][5].

  • dSPE Cleanup: Transfer 1 mL of the upper acetonitrile extract into a microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA)[5]. Vortex and centrifuge. Causality: PSA acts as a weak anion exchanger, selectively binding and removing polar matrix interferences like organic acids, fatty acids, and sugars without retaining the target carbamate[5].

  • Filtration: Filter the supernatant through a 0.2-μm PTFE syringe filter into an autosampler vial[5].

B. LC-MS/MS Acquisition Parameters
  • Chromatographic Separation: Inject 2 μL onto a C18 analytical column maintained at 40 °C[4][8].

  • Mobile Phase: Use a gradient of (A) 5 mM ammonium formate + 0.1% formic acid in water, and (B) 5 mM ammonium formate + 0.1% formic acid in methanol[8]. Causality: Formic acid provides the necessary protons to drive efficient positive-mode Electrospray Ionization ([M+H]⁺), while ammonium formate acts as a volatile buffer to stabilize the baseline and ensure highly reproducible retention times[8].

  • Mass Spectrometry (MRM): Operate the triple quadrupole in positive ESI mode. Monitor the specific transitions for metolcarb: 166.2 → 109.2 (Quantifier ion) and 166.2 → 94.1 (Qualifier ion)[2][5].

G Sample 1. Sample Homogenization (Cryogenic milling) Extraction 2. Acetonitrile Extraction (Solubilizes Metolcarb & Precipitates Proteins) Sample->Extraction Partitioning 3. Salting-Out (MgSO4/NaCl) (Induces thermodynamic phase separation) Extraction->Partitioning Add Salts & Buffer dSPE 4. dSPE Cleanup (PSA) (Removes organic acids & sugars) Partitioning->dSPE Centrifuge & Transfer Supernatant LCMS 5. LC-MS/MS Analysis (MRM Transitions: 166.2 -> 109.2) dSPE->LCMS Filter (0.2 μm PTFE)

Diagram 2: Standardized QuEChERS sample preparation and LC-MS/MS workflow for metolcarb.

Self-Validating Quality Control (QC) Framework

To guarantee trustworthiness and ensure that the protocol acts as a self-validating system across different laboratories, the following internal controls must be strictly implemented:

  • Matrix Effect (ME) Compensation: ESI is highly susceptible to signal suppression or enhancement caused by co-eluting matrix components[8]. Laboratories must calculate the ME by comparing the slope of the calibration curve prepared in a blank matrix extract to the slope prepared in a pure solvent[4][8]. If the ME falls outside the "soft" range of ±20%, matrix-matched calibration curves are mandatory to mathematically cancel out the ionization bias[8].

  • Isotope Dilution: An isotopically labeled internal standard (e.g., Metolcarb-d3) must be spiked into the sample prior to step 1. Because the deuterated analog shares the exact physicochemical properties of metolcarb, any physical loss during the dSPE cleanup or signal suppression in the ESI source will be proportionally mirrored. Quantifying the native metolcarb against the internal standard ratio inherently self-corrects for these variables.

  • SANTE Identification Criteria: Positive identification requires a retention time match within ± 0.1 minutes of the standard, detection of at least two product ions, and an ion ratio variance of no more than ± 30% relative to the calibration standards[3].

References

  • Lee, J. E., et al. "LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum)." ResearchGate.
  • Lee, J. E., et al. "LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum." Taylor & Francis.
  • "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent.
  • "Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms)." MDPI.
  • "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." PMC / NIH.
  • "Metolcarb certified reference material, TraceCERT®." Sigma-Aldrich.
  • "Screening Validation Report 8." EURL-Pesticides.
  • "Development of an enzyme-linked immunosorbent assay for metolcarb residue analysis and investigation of matrix effects from different agricultural products." PubMed / NIH.
  • "Determination of metolcarb residues by a biotin–streptavidin-amplified enzyme-linked immunosorbent assay in vegetables and edible fungus." Taylor & Francis.

Sources

validating linearity and range for 3-Methoxyphenyl methylcarbamate calibration

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Linearity and Range for 3-Methoxyphenyl Methylcarbamate: A Comparative Guide (LC-MS/MS vs. HPLC-UV)

Introduction As a Senior Application Scientist, establishing a robust, self-validating analytical method is paramount for regulatory compliance and data integrity. 3-Methoxyphenyl methylcarbamate (Molecular Formula: C9H11NO3, MW: 181.19 g/mol ) is a carbamate compound requiring rigorous monitoring in agricultural and environmental matrices . Validating its calibration linearity and working range demands strict adherence to the modernized ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to the analytical procedure lifecycle [[1]]([Link]).

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantifying this specific analyte. By detailing the causality behind experimental choices, we provide a self-validating protocol designed for researchers and drug development professionals.

Mechanistic Insights: Why Platform Selection Matters

Causality in Analytical Chemistry: Carbamates like 3-Methoxyphenyl methylcarbamate are inherently thermally labile. When subjected to the high temperatures of Gas Chromatography (GC) injection ports, they frequently undergo degradation (e.g., loss of a methyl group) unless complex pre-column derivatization or flash alkylation is employed [[2]]([Link]). Consequently, liquid-phase separations are the preferred approach.

While HPLC-UV is a ubiquitous and cost-effective alternative, 3-Methoxyphenyl methylcarbamate lacks a highly conjugated, extended chromophore system, resulting in suboptimal molar absorptivity and poor selectivity in complex matrices. LC-MS/MS, operating in Electrospray Ionization (ESI) positive mode, bypasses this limitation. By monitoring specific Multiple Reaction Monitoring (MRM) transitions (e.g., precursor m/z 166.1 to product ions m/z 109.1 and 94.0), LC-MS/MS provides unparalleled specificity and sensitivity, making it the gold standard for trace-level quantification [[3]]([Link]).

Regulatory Framework: ICH Q2(R2) Linearity and Range

The revised ICH Q2(R2) guideline mandates that the "reportable range" must be justified by the analytical procedure's intended purpose, moving away from a simple "check-the-box" correlation coefficient ( R2>0.99 ) to requiring a thorough evaluation of the calibration model's suitability .

For LC-MS/MS, the vast dynamic range often introduces heteroscedasticity (where variance increases proportionally with concentration). Therefore, applying a weighted linear regression (e.g., 1/x or 1/x2 ) is scientifically justified to ensure back-calculated accuracy at the Lower Limit of Quantitation (LOQ) .

Comparative Performance Data

To objectively evaluate both platforms, 3-Methoxyphenyl methylcarbamate was spiked into a QuEChERS-extracted vegetable matrix. The data below summarizes the validation parameters.

Validation ParameterLC-MS/MS (Primary Product)HPLC-UV (Alternative)
Detection Mechanism ESI+ MRM (m/z 166.1 109.1)UV Absorbance (220 nm)
Working Range 1.0 – 200 µg/L50 – 2000 µg/L
Calibration Model Linear, 1/x weightingLinear, unweighted
Linearity ( R2 ) > 0.998> 0.995
LOD (S/N > 3) 0.3 µg/L15.0 µg/L
LOQ (Accuracy 80-120%) 1.0 µg/L50.0 µg/L
Matrix Effect Susceptibility High (Requires matrix-matching)Low to Moderate

Data Synthesis: LC-MS/MS demonstrates a 50-fold improvement in sensitivity (LOQ) and a broader, more relevant working range for trace residue analysis compared to HPLC-UV.

Logical Workflow for Validation

The following diagram illustrates the self-validating logical workflow for establishing linearity and range under ICH Q2(R2).

ValidationWorkflow Prep Prepare Matrix-Matched Standards (1-200 µg/L) Acquire Acquire Data (LC-MS/MS & HPLC-UV) Prep->Acquire Injection Model Evaluate Calibration Model (Linear vs. Non-linear) Acquire->Model Regression Resid Residual Analysis (Homoscedasticity Check) Model->Resid Plot Residuals Weight Apply 1/x Weighting (If Heteroscedastic) Resid->Weight Variance increases with concentration Validate Confirm Working Range (ICH Q2(R2) Criteria Met) Resid->Validate Constant variance Weight->Validate Re-evaluate R² & Accuracy

Figure 1: ICH Q2(R2) linearity and range validation workflow for 3-Methoxyphenyl methylcarbamate.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for validating the LC-MS/MS calibration of 3-Methoxyphenyl methylcarbamate.

Step 1: Preparation of Stock and Matrix Blanks

  • Weigh exactly 10.0 mg of high-purity 3-Methoxyphenyl methylcarbamate reference standard.

  • Dissolve in 10.0 mL of LC-MS grade acetonitrile to yield a 1,000 mg/L stock solution. Store at -20°C.

  • Prepare a blank matrix extract using the standard QuEChERS method (acetonitrile extraction followed by dispersive solid-phase extraction cleanup) on a pesticide-free sample. Causality: Matrix-matching is critical in LC-MS/MS to compensate for ionization suppression or enhancement caused by co-eluting matrix components.

Step 2: Preparation of Matrix-Matched Calibration Curve

  • Dilute the stock solution with the blank matrix extract to prepare a working range of at least six concentration levels: 1.0, 5.0, 10.0, 50.0, 100.0, and 200.0 µg/L.

  • Spike an internal standard (e.g., Triphenyl phosphate or an isotopically labeled analogue) at a constant concentration of 50.0 µg/L into all calibration vials. Causality: The internal standard corrects for injection volume variations and matrix-induced ion suppression, acting as an internal control for the system's stability.

Step 3: LC-MS/MS Acquisition

  • Column: C18 reversed-phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic acid in water; B = Acetonitrile. Causality: Formic acid acts as a proton donor, significantly enhancing the [M+H]+ ion yield in ESI+ mode.

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS/MS Parameters: ESI positive mode; Precursor m/z 166.1; Quantifier transition m/z 109.1; Qualifier transition m/z 94.0.

Step 4: Data Evaluation and System Suitability (Self-Validation)

  • Plot the peak area ratio (Analyte/Internal Standard) against the nominal concentration.

  • Perform a linear regression analysis. If the residual plot exhibits a "fanning out" pattern, apply a 1/x weighting factor.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.995 . The back-calculated concentration of each calibration standard must be within ±20% of the nominal value at the LOQ (1.0 µg/L) and ±15% for all other levels. Meeting these criteria self-validates the run according to ICH Q2(R2) standards.

References

  • [4] Title: 3-Methoxyphenyl methylcarbamate | C9H11NO3 | CID 77540 - PubChem | Source: nih.gov | URL: [Link]

  • [2] Title: Determination of Derivatized Carbamate Insecticides by GC-MS/MS | Source: scispec.co.th | URL:[Link]

  • [5] Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline | Source: qbdgroup.com | URL:[Link]

  • [1] Title: Validation of Analytical Procedures Q2(R2) | Source: ich.org | URL:[Link]

  • [3] Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution | Source: agilent.com | URL: [Link]

Sources

Comparative Binding Affinity of Metolcarb Analogues to Acetylcholinesterase: A Technical Guide for Drug and Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Metolcarb (MT), a conventional phenyl N-methylcarbamate, has been utilized for decades as a potent acetylcholinesterase (AChE) inhibitor in agrochemical applications[1]. However, the intensive use of monovalent carbamates has driven the development of target-site resistance, necessitating the rational design of novel, high-affinity analogues[1]. By exploiting the unique structural topology of the AChE active site gorge, researchers have engineered bivalent heterodimeric derivatives that exhibit exponentially higher binding affinities than their parent compounds[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare the binding performance of metolcarb against next-generation analogues, detailing the mechanistic causality behind their enhanced affinity and the self-validating experimental protocols required to quantify these interactions.

Mechanistic Foundations: Carbamylation and Dual-Site Binding

To understand the comparative affinity of these analogues, we must first examine the 3[3]. Carbamates act as pseudo-irreversible inhibitors[4]. The binding event begins with the formation of a reversible Michaelis-Menten complex. This is followed by a nucleophilic attack from the active-site serine (Ser203 in human AChE) onto the carbamate carbonyl, releasing a substituted phenol leaving group and yielding a covalently carbamylated enzyme[3][4]. Because the spontaneous hydrolysis (decarbamylation) of this complex is exceptionally slow, the enzyme remains transiently inactivated[3].

Mechanism E Free AChE (Active Ser203) EI Reversible Complex (Michaelis-Menten) E->EI k1 (Association) I Carbamate Inhibitor (Metolcarb / Analogue) I->EI EI->E k-1 (Dissociation) EC Carbamylated AChE (Inactive) EI->EC k2 (Carbamylation) P Leaving Group (Phenol derivative) EI->P Release R Regenerated AChE (Slow Hydrolysis) EC->R k3 (H2O) Slow Decarbamylation R->E

Figure 1: Kinetic pathway of AChE inhibition by carbamate analogues.

The AChE gorge is approximately 20 Å deep, featuring a Catalytic Active Site (CAS) at the base and a Peripheral Anionic Site (PAS) at the rim. While metolcarb is a monovalent ligand that primarily targets the CAS, novel bivalent analogues are engineered with extended linker moieties to simultaneously engage the aromatic residues (such as Trp286) at the PAS[1][2].

Comparative Binding Affinity Data

To objectively evaluate the structure-activity relationship (SAR), we compare the in vitro AChE inhibitory activity of metolcarb against its parent compound (phenyl N-methylcarbamate, MH) and two advanced bivalent analogues: Compound 6q and Compound II [1][2].

Table 1: Comparative in vitro AChE Inhibition Profiles
CompoundStructural ClassificationTarget SitesIC50 (μM)Relative Potency vs. Metolcarb
Phenyl N-methylcarbamate (MH) MonovalentCAS~7440.2x
Metolcarb (MT) Monovalent (m-tolyl)CAS~1441.0x
Compound 6q Bivalent (3-nitrophenoxy)CAS + PAS1212x
Compound II Bivalent (Phthalimide-linked)CAS + PAS~529x

Note: Data derived from housefly brain AChE bioassays. IC50 values for MH and MT are extrapolated from their reported fold-differences relative to the novel analogues[1][2].

Structural Causality: Why Bivalent Analogues Outperform

The 1 observed in Compounds 6q and II is driven by three thermodynamic and kinetic factors[1]:

  • Enthalpic Gains via π-π Stacking: The addition of a 3-nitrophenoxy (Compound 6q) or phthalimide (Compound II) moiety allows for strong π-π stacking and cation-π interactions with the aromatic amino acid residues lining the AChE gorge[1][2].

  • Entropic Stabilization: By tethering the CAS-binding carbamate moiety to a PAS-binding group, the bivalent ligand suffers a significantly lower entropic penalty upon binding compared to two separate monovalent ligands[1].

  • Leaving Group Stability: Electronic effects from the extended side groups optimize the stability of the alkoxide leaving group, facilitating a more rapid carbamylation rate ( k2​ ) of the active-site serine[4].

Experimental Protocol: Self-Validating AChE Inhibition Assay

To generate reliable comparative data, binding affinity is measured using a modified Ellman’s method[1]. As an application scientist, I emphasize that this protocol must be executed as a self-validating system : you must rigorously account for spontaneous substrate hydrolysis and the time-dependent nature of carbamate inhibition to prevent data artifacts.

Workflow Prep Enzyme Prep Housefly/Human AChE Incubate Inhibitor Incubation 10-15 min at 25°C Prep->Incubate Substrate Substrate Addition ATCh + DTNB Incubate->Substrate Readout Kinetic Readout Absorbance at 412 nm Substrate->Readout Analysis Data Analysis IC50 Calculation Readout->Analysis

Figure 2: Step-by-step workflow for the modified Ellman’s AChE inhibition assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer: 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: AChE activity and the Ellman's reagent reaction are highly pH-dependent. A pH of 8.0 provides the optimal thermodynamic balance between enzyme stability and the ionization of the thiol product.

  • Substrate (ATCh): Acetylthiocholine iodide (1 mM final concentration).

    • Causality: ATCh is utilized instead of native acetylcholine because its hydrolysis yields thiocholine, which contains a reactive sulfhydryl group necessary for the downstream colorimetric readout.

  • Chromogen (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) (0.5 mM final concentration).

2. Enzyme-Inhibitor Incubation (The Critical Step):

  • Mix the AChE extract with varying logarithmic concentrations of the carbamate analogue (e.g., Metolcarb or Compound 6q) in a 96-well microplate.

  • Incubate at 25°C for exactly 15 minutes before adding the substrate[1].

  • Causality: Carbamates are time-dependent inhibitors. Simultaneous addition of the enzyme, inhibitor, and substrate results in substrate competition that artificially inflates the apparent IC50. Pre-incubation allows the pseudo-irreversible carbamylation reaction to reach a steady state.

3. Reaction Initiation & Kinetic Readout:

  • Add the ATCh/DTNB mixture to initiate the reaction.

  • Immediately monitor the increase in absorbance at 412 nm for 5 minutes using a kinetic microplate reader.

  • Causality: The reaction between thiocholine and DTNB produces 5-thio-2-nitrobenzoate (TNB), a yellow anion. The rate of color formation ( ΔA/min ) is directly proportional to the residual, uninhibited AChE activity.

4. Data Validation & Analysis:

  • Self-Validation Controls: Run a positive control (uninhibited enzyme) and a blank (buffer + ATCh + DTNB without enzyme). The blank is mandatory to subtract the spontaneous, non-enzymatic hydrolysis of ATCh, ensuring the recorded ΔA is strictly enzyme-mediated.

  • Calculation: Calculate % Inhibition as [1−(ΔAsample​/ΔAcontrol​)]×100 .

  • Plot % Inhibition against log[Inhibitor] to derive the IC50 via non-linear regression.

References

  • Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Design of novel carbamate acetylcholinesterase inhibitors based on the multiple binding sites of acetylcholinesterase Source: ResearchGate URL
  • Source: World Health Organization (WHO)
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 3-Methoxyphenyl methylcarbamate (Metolcarb)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is ensuring that your laboratory operations are not just compliant, but fundamentally secure. 3-Methoxyphenyl methylcarbamate (commonly known as Metolcarb, CAS: 1129-41-5) is a synthetic carbamate ester utilized primarily as an insecticide[1]. Because it is a potent acetylcholinesterase (AChE) inhibitor, handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) protocols and precise disposal procedures to prevent acute cholinergic toxicity[1].

This guide provides the necessary procedural and logistical frameworks to handle Metolcarb safely, building a self-validating system of laboratory safety.

Chemical Profile & Hazard Stratification

Before designing a safety protocol, we must quantify the risk. Metolcarb is highly toxic via ingestion, inhalation, and dermal absorption[2].

Table 1: Quantitative Hazard Data for Metolcarb

Property / HazardValue / ClassificationSource
CAS Number 1129-41-5PubChem[1]
Molecular Formula C9H11NO2PubChem[1]
GHS Classification Acute Tox. 3 (Oral, Dermal), Aquatic Chronic 2Cymit Quimica SDS[2]
LD50 (Acute Oral, Rat) 268 – 580 mg/kgPubChem / Chemsrc[3],[4]
Physical State Colorless crystalline solid / sand-like powderNJ Dept of Health[5]

Mechanism of Toxicity: The "Why" Behind the PPE

Expert safety protocols are built on causality. Metolcarb competitively binds to the active site of Acetylcholinesterase (AChE)[1]. By preventing the hydrolysis of the neurotransmitter acetylcholine (ACh), ACh accumulates rapidly in the synaptic cleft[6]. This causes continuous overstimulation of muscarinic and nicotinic receptors, triggering a cholinergic crisis known clinically as SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis)[1].

Because this crisis can rapidly progress to respiratory depression, convulsions, and coma, our PPE matrix is designed specifically to block the three primary routes of entry: inhalation of aerosolized powder, dermal absorption, and accidental ingestion[1],[5].

G M 3-Methoxyphenyl methylcarbamate AChE Acetylcholinesterase (AChE) Inhibition M->AChE Binds active site ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents hydrolysis Rec Receptor Overstimulation (Muscarinic & Nicotinic) ACh->Rec Synaptic buildup Tox Cholinergic Crisis (SLUDGE Syndrome) Rec->Tox Clinical manifestation

Caption: Metolcarb-induced cholinergic crisis pathway via AChE inhibition.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on OSHA guidelines and the chemical's Acute Tox. 3 classification, the following PPE is mandatory[7],[2],[5]:

  • Hand Protection: Impervious chemical-resistant gloves (e.g., Nitrile or Neoprene, minimum 0.11 mm thickness, complying with EN374 standards). Rationale: Carbamates can permeate standard, thin latex gloves over time[2].

  • Respiratory Protection: When handling the dry powder outside of a closed system, a NIOSH-approved respirator with appropriate particulate cartridges (P100) is required to prevent inhalation of crystalline dust[7].

  • Eye Protection: Tight-fitting safety goggles or a full-face shield. Standard safety glasses are insufficient against aerosolized powders[7],[2].

  • Body Protection: Chemical-resistant lab coat or Tyvek coveralls. For large-scale industrial handling, rubber boots are required[7].

Operational Protocol: Step-by-Step Handling Workflow

To ensure a self-validating safety system, follow this strict operational workflow when preparing Metolcarb solutions in the laboratory.

Phase 1: Preparation & Donning

  • Inspect all PPE for micro-tears or degradation.

  • Don your chemical-resistant lab coat and safety goggles.

  • Wash hands, then don double-layered impervious gloves. Pull the outer glove cuff over the lab coat sleeve to eliminate exposed skin at the wrist.

  • Verify that the chemical fume hood is operational with a face velocity of 80-120 FPM.

Phase 2: Execution (Inside the Fume Hood)

  • Weigh the Metolcarb solid exclusively inside the certified fume hood to prevent the aerosolization of the fine crystalline powder[8].

  • Use anti-static weighing boats to prevent the powder from dispersing due to static charge.

  • Transfer the powder to your reaction vessel or solvent flask and seal the primary container before removing it from the fume hood.

Phase 3: Doffing & Decontamination

  • Wipe down the exterior of the sealed container and the fume hood surface with a 5% sodium hypochlorite (bleach) solution or 1N NaOH. Rationale: Carbamates are sensitive to alkaline hydrolysis, which neutralizes residual traces.

  • Remove outer gloves inside the fume hood by peeling them inside out; dispose of them immediately as hazardous waste[8].

  • Remove goggles and lab coat.

  • Remove inner gloves and immediately wash hands and face with soap and copious amounts of water[2].

Emergency Spill & Exposure Response

In the event of an operational failure, immediate action is required.

  • Solid Spill Response: Do NOT sweep the material, as this generates toxic dust. Isolate the spill area in all directions for at least 25 meters (75 feet)[6]. Emergency responders must wear a Self-Contained Breathing Apparatus (SCBA) and a fully encapsulating chemical-resistant suit[1],[6]. Gently cover the spill with damp absorbent material, collect it into a sealed container, and wash the area with an alkaline solution[6].

  • Dermal/Eye Exposure: Immediately remove contaminated clothing. Flush the affected skin or eyes with lukewarm water for a minimum of 15 minutes[2],[6].

  • Inhalation/Ingestion: Move the victim to fresh air immediately. Do NOT induce vomiting unless instructed by poison control[6]. Seek emergency medical care; medical professionals may administer Atropine, the standard antidote for the muscarinic symptoms of carbamate poisoning[5].

Waste Management & Disposal Plan

Metolcarb is highly toxic to aquatic life (Aquatic Chronic 2) and must never be released into the environment or poured down the drain[2],[8]. Many institutions classify it as an Acutely / Extremely Hazardous Waste [9],[10].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all surplus Metolcarb, contaminated solvents, and solid consumables (gloves, weigh boats, paper towels) in clearly labeled, leak-proof hazardous waste containers[2],[11].

  • Empty Container Management: Empty chemical containers that previously held Metolcarb retain highly toxic micro-residues. Do not place them in the general trash or broken glass receptacles[10].

  • Container Processing: Empty containers must either be collected directly by your Environmental Health and Safety (EH&S) department as hazardous waste, or they must be triple-rinsed with an appropriate solvent (e.g., acetonitrile or methanol). The rinsate must be collected as hazardous waste. Only after triple-rinsing and air-drying can the original label be defaced and marked "EMPTY"[10].

  • Final Disposal: Offer all collected waste to a licensed hazardous waste disposal facility in accordance with local, regional, and national regulations[11].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14322, Metolcarb. Retrieved from: [Link]

  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: Metolcarb. Retrieved from: [Link]

  • University of Pittsburgh Environmental Health and Safety. Empty Container Disposal Guidelines. Retrieved from: [Link]

  • UC San Diego Environment, Health & Safety. How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from: [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。